(R)-1-N-Boc-piperidine-2-ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2R)-2-(2-hydroxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h10,14H,4-9H2,1-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVQOFUGXMVESU-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363813 | |
| Record name | (R)-1-N-BOC-PIPERIDINE-2-ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250249-85-5 | |
| Record name | 1,1-Dimethylethyl (2R)-2-(2-hydroxyethyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250249-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-N-BOC-PIPERIDINE-2-ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 250249-85-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-1-N-Boc-piperidine-2-ethanol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (R)-1-N-Boc-piperidine-2-ethanol, a key chiral intermediate in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Properties
This compound is a chiral piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This protecting group enhances its stability and modulates its reactivity in various chemical transformations. The presence of a hydroxyl group on the ethyl side chain at the 2-position provides a versatile handle for further functionalization.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 250249-85-5 | [1] |
| Molecular Formula | C₁₂H₂₃NO₃ | [1][2] |
| Molecular Weight | 229.32 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid/oil | [1] |
| Density | 1.043 g/cm³ | [1][2] |
| Boiling Point | 324.1 ± 15.0 °C (Predicted) | [2] |
| pKa | 15.15 ± 0.10 (Predicted) | [1] |
| Optical Activity | [α]²⁰/D +52.4° (c=0.9g/100ml CHCl₃) | [1] |
| Storage Temperature | Room Temperature, Sealed in dry | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the reduction of the corresponding carboxylic acid, (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid.
General Synthesis Protocol
A general and efficient method for the preparation of this compound involves the use of a strong reducing agent such as Lithium Aluminium Hydride (LAH).[1]
Materials:
-
(R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid
-
Lithium Aluminium Hydride (LAH) 2.0 M solution in THF
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A solution of (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid (1 equivalent) in anhydrous CH₂Cl₂ is prepared under an argon atmosphere.
-
A 2.0 M THF solution of Lithium Aluminium Hydride (1.5 equivalents) is added dropwise to the solution.
-
The reaction mixture is heated to 55 °C and stirred for 4 hours.
-
After completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The reaction is carefully quenched by the addition of a saturated NaHCO₃ solution.
-
The mixture is concentrated under reduced pressure.
-
The residue is redissolved in CH₂Cl₂, and the organic layer is washed sequentially with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield this compound as a light-colored oil.[1]
Applications in Drug Discovery and Development
This compound serves as a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its chiral nature and functional groups make it an essential intermediate for creating novel drug candidates. While this specific molecule is a versatile starting material, it is often a precursor to other key intermediates, such as the corresponding aldehyde, which is then used in the synthesis of various natural and synthetic compounds.[3] The piperidine scaffold is a common motif in many biologically active compounds, and the ability to introduce specific stereochemistry at the 2-position is crucial for targeting specific biological receptors.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
A Comprehensive Technical Guide to (R)-1-N-Boc-piperidine-2-ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of (R)-1-N-Boc-piperidine-2-ethanol, a chiral piperidine derivative commonly utilized as a versatile building block in the synthesis of complex molecules and active pharmaceutical ingredients. Its unique structural features, combining a Boc-protected amine and a primary alcohol on a chiral piperidine scaffold, make it a valuable intermediate in medicinal chemistry and drug discovery.
Chemical Properties and Identification
This compound is characterized by the following molecular formula and weight. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its solubility in organic solvents and allows for controlled reactions in subsequent synthetic steps.
| Parameter | Value | References |
| Molecular Formula | C₁₂H₂₃NO₃ | [1][2][3] |
| Molecular Weight | 229.32 g/mol | [1][2][3] |
| CAS Number | 250249-85-5 | [1][3] |
Synthesis Protocol
A general and efficient method for the preparation of this compound involves the reduction of the corresponding carboxylic acid, (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid.
Reduction of (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid
This protocol details the reduction of the carboxylic acid to the primary alcohol using lithium aluminium hydride (LAH), a potent reducing agent.
Materials:
-
(R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Lithium aluminium hydride (LAH) 2.0 M solution in THF
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon gas
Procedure:
-
Dissolve (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid (e.g., 2.0 g, 8.7 mmol) in anhydrous CH₂Cl₂ (20 mL) in a reaction vessel.[1]
-
Under an inert argon atmosphere, add a 2.0 M solution of lithium aluminium hydride in THF (e.g., 7.23 mL, 13.05 mmol) dropwise to the solution.[1]
-
Heat the reaction mixture to 55 °C and stir for 4 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute the mixture with ethyl acetate (20 mL).[1]
-
Carefully quench the reaction by adding saturated NaHCO₃ solution (3 mL).[1]
-
Concentrate the resulting solution under reduced pressure to remove the solvents.[1]
-
Add CH₂Cl₂ (20 mL) to the residue.[1]
-
Wash the organic layer sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄.[1]
-
Concentrate the dried organic layer under reduced pressure to yield (R)-1-N-Boc-piperidin-2-yl-ethanol as a light-colored oil.[1] A typical yield for this procedure is approximately 91.9%.[1]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound from its carboxylic acid precursor.
References
A Technical Guide to (R)-1-N-Boc-piperidine-2-ethanol: Structure, Stereochemistry, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-1-N-Boc-piperidine-2-ethanol, a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents. This document details its chemical structure, stereochemical configuration, physical and chemical properties, and provides a detailed experimental protocol for its synthesis.
Core Compound Structure and Stereochemistry
This compound, with the CAS number 250249-85-5, is a derivative of piperidine, a six-membered heterocyclic amine.[1] The structure features a piperidine ring where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. A 2-hydroxyethyl substituent is attached to the carbon at the 2-position of the piperidine ring.
The key feature of this molecule is the presence of a stereocenter at the C-2 position of the piperidine ring, giving rise to two enantiomers. This guide focuses on the (R)-enantiomer. The "(R)" designation, according to the Cahn-Ingold-Prelog priority rules, defines the specific three-dimensional arrangement of the substituents around this chiral center. The presence of this defined stereocenter makes this compound a crucial starting material for the enantioselective synthesis of various complex molecules, including natural products and active pharmaceutical ingredients.[2][3] The Boc protecting group provides stability to the molecule and can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₃NO₃ | [1][4] |
| Molecular Weight | 229.32 g/mol | [1][4] |
| CAS Number | 250249-85-5 | [1] |
| Appearance | Colorless to light yellow liquid/light-colored oil | [1][4] |
| Boiling Point | 324.1 ± 15.0 °C (Predicted) | [4] |
| Density | 1.043 g/cm³ | [4] |
| pKa | 15.15 ± 0.10 (Predicted) | [4] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [4] |
Experimental Protocol: Synthesis of this compound
The following is a detailed methodology for the synthesis of this compound from (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid.[1]
Materials:
-
(R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Lithium aluminium hydride (LiAlH₄) 2.0 M solution in THF
-
Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon gas
Procedure:
-
Reaction Setup: A solution of (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid (2.0 g, 8.7 mmol) in anhydrous CH₂Cl₂ (20 mL) is prepared in a suitable reaction vessel.
-
Reduction: To this solution, a 2.0 M THF solution of lithium aluminium hydride (7.23 mL, 13.05 mmol) is added dropwise.
-
Reaction Conditions: The reaction mixture is heated to 55 °C under an argon atmosphere and stirred for 4 hours.
-
Quenching: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL). The reaction is then carefully quenched by the addition of a saturated NaHCO₃ solution (3 mL).
-
Workup: The resulting solution is concentrated under reduced pressure. The residue is redissolved in CH₂Cl₂ (20 mL).
-
Purification: The organic layer is washed sequentially with water and brine, then dried over anhydrous Na₂SO₄.
-
Isolation: The solvent is removed under reduced pressure to yield (R)-1-N-Boc-piperidin-2-ethanol as a light-colored oil. The reported yield for this procedure is 91.9% (1.72 g, 8.0 mmol).[1]
Applications in Drug Development and Organic Synthesis
This compound serves as a versatile chiral building block in the synthesis of a wide range of biologically active molecules. The piperidine moiety is a common scaffold in many pharmaceuticals.[5] This specific enantiopure compound is particularly valuable for the synthesis of alkaloids, such as dumetorine and epidihydropinidine.[2] Its N-protected aldehyde derivative is a key intermediate in the synthesis of various natural and synthetic compounds.[3] The ability to introduce a defined stereocenter early in a synthetic route is critical for the development of stereochemically pure drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
- 1. This compound | 250249-85-5 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 250249-85-5 [m.chemicalbook.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
(R)-1-N-Boc-piperidine-2-ethanol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of (R)-1-N-Boc-piperidine-2-ethanol. Due to a lack of specific published experimental data for this compound, this guide combines available physicochemical properties with general principles and established protocols for similar molecules to provide a predictive and practical resource for researchers.
Physicochemical Properties
This compound is a chiral building block commonly used in the synthesis of pharmaceutical compounds. Its physical characteristics, as compiled from various chemical suppliers, are summarized below.
| Property | Value | Source |
| CAS Number | 250249-85-5 | ChemicalBook[1] |
| Molecular Formula | C₁₂H₂₃NO₃ | ChemicalBook[1] |
| Molecular Weight | 229.32 g/mol | ChemicalBook[1] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[2] |
| Density | 1.032 - 1.043 g/mL at 25 °C | Sigma-Aldrich, ChemicalBook[2] |
| Boiling Point | 100-110 °C at 0.3 mmHg (Predicted: 324.1±15.0 °C at 760 mmHg) | Sigma-Aldrich, ChemicalBook[2] |
| Storage | Sealed in dry, Room Temperature | ChemicalBook[2] |
Solubility Profile
Predicted Solubility of this compound:
| Solvent Class | Predicted Solubility | Rationale |
| Alcohols (Methanol, Ethanol, Isopropanol) | High | The hydroxyl group and the polar carbamate group will form hydrogen bonds with alcohol solvents. |
| Chlorinated Solvents (Dichloromethane, Chloroform) | High | The overall non-polar character of the Boc group and the piperidine ring should allow for good solubility. |
| Ethers (Tetrahydrofuran, Diethyl Ether) | Moderate to High | Good solubility is expected due to the non-polar characteristics of the molecule. |
| Polar Aprotic Solvents (Acetonitrile, DMF, DMSO) | Moderate to High | The polarity of the ethanol and carbamate moieties should facilitate dissolution. |
| Non-polar Solvents (Hexanes, Toluene) | Low to Moderate | The presence of polar functional groups will likely limit solubility in highly non-polar solvents. |
| Aqueous Solutions | Low | The bulky, non-polar Boc group is expected to significantly reduce water solubility compared to the parent piperidine-2-ethanol.[4] |
Stability Profile
Detailed stability studies for this compound have not been published. The stability of this compound will be primarily influenced by the lability of the N-Boc protecting group and the reactivity of the piperidine ring and the primary alcohol.
General Stability Considerations:
-
pH Stability: The N-Boc group is known to be labile under acidic conditions, leading to its removal to reveal the free amine. It is generally stable to basic and nucleophilic conditions. Therefore, this compound is expected to be unstable in acidic environments and relatively stable in neutral to basic aqueous solutions for a limited time.
-
Thermal Stability: While recommended to be stored at room temperature, thermal degradation of N-Boc protected compounds can occur at elevated temperatures.[5] The degradation pathway would likely involve the loss of the Boc group.
-
Photostability: Piperidine derivatives can be susceptible to photodegradation. It is advisable to store the compound protected from light.
-
Oxidative Stability: The piperidine ring and the primary alcohol could be susceptible to oxidation.
Experimental Protocols
The following are general experimental protocols that can be adapted to determine the solubility and stability of this compound.
Solubility Determination Protocol
This protocol outlines a general method for determining the solubility of a liquid compound in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, dichloromethane, etc.)
-
Water (HPLC grade)
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Constant temperature shaker/incubator
-
Analytical method for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in separate vials.
-
Equilibrate the vials at a constant temperature (e.g., 25 °C) in a shaker for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed to allow any undissolved material to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution).
-
Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculate the solubility in mg/mL or mol/L.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[6]
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
A suitable solvent for the compound (e.g., methanol or acetonitrile)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
Stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve the compound in the acidic solution and keep it at a specified temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in the basic solution and maintain it at a specific temperature for a set time.
-
Oxidative Degradation: Treat the compound with the hydrogen peroxide solution at room temperature or elevated temperature.
-
Thermal Degradation: Expose the solid or a solution of the compound to high temperatures (e.g., 80 °C).
-
Photolytic Degradation: Expose the compound (in solid and solution form) to light according to ICH Q1B guidelines.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to separate the parent compound from any degradation products.
Visualizations
The following diagrams illustrate the general workflows for the experimental protocols described above.
Caption: General workflow for determining the solubility of this compound.
Caption: Workflow for forced degradation (stress testing) of this compound.
References
- 1. This compound | 250249-85-5 [m.chemicalbook.com]
- 2. This compound CAS#: 250249-85-5 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of (R)-1-N-Boc-piperidine-2-ethanol from (R)-pipecolic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (R)-1-N-Boc-piperidine-2-ethanol, a valuable chiral building block in drug discovery and development. The synthesis involves a two-step process starting from the readily available chiral precursor, (R)-pipecolic acid. The first step is the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol. This guide details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Introduction
Chiral piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. The specific stereochemistry of these scaffolds often plays a crucial role in their pharmacological activity and selectivity. This compound is a versatile intermediate used in the synthesis of more complex molecules, including potential therapeutic agents. Its synthesis from (R)-pipecolic acid offers a reliable and stereospecific route to this important building block.
Synthetic Pathway
The synthesis proceeds in two key steps as illustrated below:
-
N-Boc Protection: The secondary amine of (R)-pipecolic acid is protected using di-tert-butyl dicarbonate (Boc)₂O under basic conditions to yield (R)-1-N-Boc-pipecolic acid.
-
Reduction: The carboxylic acid moiety of (R)-1-N-Boc-pipecolic acid is then reduced to the corresponding primary alcohol, this compound, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄).
Figure 1: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of (R)-1-N-Boc-pipecolic acid
This procedure outlines the protection of the secondary amine of (R)-pipecolic acid using di-tert-butyl dicarbonate.
Materials:
-
(R)-Pipecolic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-pipecolic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.0 eq) to the solution and stir until all solids have dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield (R)-1-N-Boc-pipecolic acid as a solid.
Step 2: Synthesis of this compound
This procedure describes the reduction of the carboxylic acid group of (R)-1-N-Boc-pipecolic acid to a primary alcohol.
Materials:
-
(R)-1-N-Boc-pipecolic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of (R)-1-N-Boc-pipecolic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add lithium aluminum hydride (1.5 eq) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL per g of LiAlH₄), followed by 15% NaOH solution (x mL per g of LiAlH₄), and finally water (3x mL per g of LiAlH₄).
-
Stir the resulting mixture at room temperature for 1 hour, during which a granular precipitate should form.
-
Filter the precipitate through a pad of Celite® and wash the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound as an oil.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| (R)-Pipecolic acid | C₆H₁₁NO₂ | 129.16 | White crystalline solid |
| (R)-1-N-Boc-pipecolic acid | C₁₁H₁₉NO₄ | 229.27 | White solid |
| This compound | C₁₂H₂₃NO₃ | 229.32 | Colorless to light yellow oil |
Table 2: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |
| 1 | N-Boc Protection | (Boc)₂O, NaOH | Dioxane/Water | 90-98 |
| 2 | Reduction | LiAlH₄ | THF | 85-95 |
Table 3: Characterization Data for this compound
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.15-4.05 (m, 1H), 3.95-3.85 (m, 1H), 3.70-3.60 (m, 1H), 3.00-2.85 (m, 1H), 1.70-1.40 (m, 6H), 1.47 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 155.8, 80.0, 63.5, 55.2, 40.1, 28.5, 25.8, 24.5, 19.4 |
| Optical Rotation [α]²⁰_D | +52.4° (c 0.9, CHCl₃) |
| Mass Spectrometry (ESI-MS) m/z | 230.17 [M+H]⁺ |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Figure 2: General experimental workflow.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound from (R)-pipecolic acid. The described protocols are robust and high-yielding, making them suitable for both academic research and process development in the pharmaceutical industry. The provided data and visualizations serve as a valuable resource for scientists and researchers working with chiral piperidine derivatives.
Enantioselective Synthesis of N-Boc-Piperidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. The precise control of stereochemistry within this heterocyclic system is often paramount to achieving desired biological activity and minimizing off-target effects. The N-tert-butoxycarbonyl (N-Boc) protecting group plays a crucial role in modern synthetic strategies, facilitating the construction and functionalization of the piperidine ring. This in-depth technical guide explores the core methodologies for the enantioselective synthesis of N-Boc-piperidine derivatives, providing detailed experimental protocols, comparative data, and mechanistic insights.
Core Synthetic Strategies
The enantioselective synthesis of N-Boc-piperidine derivatives can be broadly categorized into several key approaches, each with its own advantages and substrate scope. This guide will focus on the following prominent methods:
-
Catalytic Dynamic Resolution (CDR) of N-Boc-2-lithiopiperidine: A powerful method for the synthesis of 2-substituted N-Boc-piperidines.
-
Asymmetric Hydrogenation of Pyridinium Salts: A versatile approach for accessing a range of chiral piperidines from readily available pyridine precursors.
-
Synthesis from the Chiral Pool: Utilizing naturally occurring chiral molecules as starting materials to construct enantiopure piperidine rings.
-
Biocatalytic Asymmetric Reduction and Amination: Employing enzymes to achieve high enantioselectivity in the synthesis of specific N-Boc-piperidine derivatives.
Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine
This method relies on the deprotonation of N-Boc-piperidine to form a racemic 2-lithio-N-Boc-piperidine intermediate. In the presence of a substoichiometric amount of a chiral ligand, a dynamic thermodynamic resolution occurs, enriching one enantiomer of the organolithium species, which is then trapped by an electrophile.
Quantitative Data Summary
| Entry | Electrophile (E+) | Chiral Ligand | Yield (%) | ee (%) | Reference |
| 1 | Me₃SiCl | Ligand 1 | 74 | 92 | [1][2] |
| 2 | Bu₃SnCl | Ligand 1 | 66 | 92 | [3] |
| 3 | CO₂ | Ligand 1 | 78 | 96 | [3] |
| 4 | PhNCO | Ligand 1 | 68 | >99 | [4] |
| 5 | Allyl Bromide (via Negishi coupling) | Ligand 1 | 63 | 90 | [3] |
| 6 | Benzyl Bromide (via Negishi coupling) | Ligand 1 | 65 | >99 | [3] |
| 7 | 2,6-Dimethylphenyl isocyanate | Ligand 2 | 69 | >99 | [2] |
Ligand 1 and Ligand 2 are diastereomeric chiral diaminoalkoxides as reported in the cited literature.
Experimental Protocol: General Procedure for Catalytic Dynamic Resolution[1][2]
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with diethyl ether (Et₂O).
-
Formation of the Racemic Lithiated Intermediate: The flask is cooled to -78 °C in a dry ice/acetone bath. N,N,N′,N′-Tetramethylethylenediamine (TMEDA) (1.2 equiv) and N-Boc-piperidine (1.0 equiv) are added sequentially. sec-Butyllithium (s-BuLi) (1.1 equiv) is then added dropwise, and the resulting solution is stirred at -78 °C for 1 hour to generate the racemic rac-2-lithio-N-Boc-piperidine.
-
Dynamic Resolution: A solution of the chiral diaminoalkoxide ligand (0.1 equiv) in Et₂O is added. The reaction mixture is warmed to -45 °C and stirred for 3 hours to allow for dynamic resolution.
-
Electrophilic Quench: The mixture is cooled back to -78 °C, and the desired electrophile (1.5 equiv) is added. The reaction is stirred at this temperature for 1-3 hours, or until completion as monitored by TLC.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The layers are separated, and the aqueous layer is extracted with Et₂O. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched 2-substituted N-Boc-piperidine.
Mechanistic Workflow
Caption: Catalytic Dynamic Resolution Workflow.
Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts
The asymmetric hydrogenation of pyridinium salts, often activated by N-alkylation (e.g., N-benzylation), provides a powerful and atom-economical route to chiral piperidines. Chiral iridium catalysts are commonly employed to achieve high enantioselectivity.
Quantitative Data Summary
| Entry | Substrate (2-Substituent) | Chiral Ligand | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | (S)-MeO-BIPHEP | >99 | 91 | [5] |
| 2 | 4-Methoxyphenyl | (S)-MeO-BIPHEP | >99 | 90 | [5] |
| 3 | 2-Naphthyl | (S)-MeO-BIPHEP | >99 | 93 | [5] |
| 4 | 2-Thienyl | (S)-MeO-BIPHEP | >99 | 92 | [5] |
| 5 | Methyl | MP²-SEGPHOS | 99 | 90 | [6] |
| 6 | Ethyl | MP²-SEGPHOS | 99 | 91 | [6] |
Experimental Protocol: General Procedure for Asymmetric Hydrogenation[5]
-
Preparation of the Pyridinium Salt: To a solution of the 2-substituted pyridine (1.0 equiv) in dichloromethane (CH₂Cl₂) is added benzyl bromide (1.1 equiv). The mixture is stirred at room temperature for 12-24 hours. The resulting precipitate is filtered, washed with CH₂Cl₂, and dried under vacuum to yield the N-benzylpyridinium bromide.
-
Hydrogenation Reaction: In a glovebox, a stainless-steel autoclave is charged with the N-benzylpyridinium salt (1.0 equiv), the iridium catalyst ([Ir(COD)Cl]₂), and the chiral phosphine ligand (e.g., (S)-MeO-BIPHEP) in a suitable solvent (e.g., methanol or dichloromethane).
-
Reaction Conditions: The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas (H₂). The reaction is stirred under H₂ pressure (typically 50-100 atm) at a specified temperature (e.g., 30-50 °C) for 24-48 hours.
-
Work-up and N-Boc Protection: After cooling and carefully releasing the pressure, the solvent is removed under reduced pressure. The residue is dissolved in a suitable solvent, and the N-benzyl group is typically removed via hydrogenolysis (e.g., using Pd/C and H₂). The resulting secondary amine is then protected with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine) to afford the N-Boc-piperidine derivative.
-
Purification: The final product is purified by flash column chromatography.
Reaction Pathway
Caption: Asymmetric Hydrogenation Pathway.
Synthesis from the Chiral Pool: L-Glutamic Acid
Enantiomerically pure starting materials, such as amino acids, can be elaborated into complex chiral molecules. L-glutamic acid serves as a versatile starting material for the synthesis of 3-substituted N-Boc-piperidine derivatives.
Quantitative Data Summary
| Starting Material | Final Product | Overall Yield (%) | Number of Steps | Reference |
| L-Glutamic Acid | 3-(N-Boc-amino)piperidine derivatives | 44-55 | 5 | [7] |
Experimental Workflow
-
Esterification: Both carboxylic acid groups of L-glutamic acid are esterified, for example, using thionyl chloride in methanol.
-
N-Boc Protection: The amino group is protected with a Boc group using (Boc)₂O and a base.
-
Reduction: The diester is reduced to the corresponding diol using a reducing agent like sodium borohydride (NaBH₄).
-
Tosylation: The diol is converted to a ditosylate by reaction with tosyl chloride.
-
Cyclization: The ditosylate undergoes intramolecular cyclization with a primary amine to form the desired 3-substituted piperidine. The Boc group on the exocyclic amine is introduced at an appropriate stage.
Synthetic Workflow Diagram
Caption: Synthesis from L-Glutamic Acid.
Biocatalytic Asymmetric Synthesis
Enzymes offer unparalleled stereoselectivity under mild reaction conditions. Carbonyl reductases and transaminases are particularly useful for the synthesis of chiral N-Boc-hydroxypiperidines and N-Boc-aminopiperidines, respectively.
Quantitative Data Summary
| Substrate | Enzyme | Product | Conversion (%) | ee (%) | Reference |
| N-Boc-3-piperidone | (R)-specific Carbonyl Reductase | (S)-N-Boc-3-hydroxypiperidine | 97.8 | 99.8 | [8] |
| 1-Boc-3-piperidone | ω-Transaminase | (R)-3-amino-1-Boc-piperidine | >99 | >99 | [9] |
Experimental Protocol: Asymmetric Reduction of N-Boc-3-piperidone[10]
-
Biocatalyst Preparation: Recombinant E. coli cells co-expressing the (R)-specific carbonyl reductase and a glucose dehydrogenase (for cofactor regeneration) are cultured and harvested.
-
Reaction Setup: In a temperature-controlled vessel, a buffer solution containing glucose (as the co-substrate for cofactor regeneration), NAD⁺, and the whole-cell biocatalyst is prepared.
-
Substrate Addition: N-Boc-3-piperidone is added to the reaction mixture.
-
Biocatalysis: The reaction is stirred at a controlled temperature (e.g., 30 °C) and pH for a specified time (e.g., 24 hours).
-
Work-up and Extraction: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated.
-
Purification: The product, (S)-N-Boc-3-hydroxypiperidine, is purified by column chromatography.
Biocatalytic Pathway
Caption: Biocatalytic Routes to Chiral N-Boc-Piperidines.
Conclusion
The enantioselective synthesis of N-Boc-piperidine derivatives is a dynamic and evolving field. The choice of synthetic strategy depends heavily on the desired substitution pattern, scalability, and available resources. Catalytic methods, such as dynamic resolution and asymmetric hydrogenation, offer elegant and efficient routes to a wide range of derivatives. Chiral pool synthesis provides a reliable path to specific enantiopure products, while biocatalysis is emerging as a powerful tool for highly selective transformations under green conditions. This guide provides a foundational understanding of these key methodologies, equipping researchers and drug development professionals with the knowledge to navigate the synthesis of these vital chiral building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
Commercial Availability and Technical Guide for (R)-1-N-Boc-piperidine-2-ethanol
For Researchers, Scientists, and Drug Development Professionals
(R)-1-N-Boc-piperidine-2-ethanol , with the CAS number 250249-85-5, is a valuable chiral building block in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. Its rigid piperidine scaffold, coupled with the reactive hydroxyl group and the stereodefined center at the 2-position, makes it a crucial intermediate in the development of complex molecular architectures. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and applications, with a focus on its role in the synthesis of piperidine alkaloids.
Commercial Availability
This compound is readily available from a range of chemical suppliers. The purity of the commercially available compound is typically high, often exceeding 97%. It is important for researchers to consult the certificate of analysis from the specific supplier to obtain lot-specific purity data.
| Supplier Category | Example Suppliers | Typical Purity |
| Major Chemical Suppliers | Sigma-Aldrich, ChemicalBook | >97% |
| Specialized Building Block Providers | SynAsst Chemical, Chengdu Firster Pharmaceutical Co., Ltd. | >98% |
| Custom Synthesis Services | Various | As per client specification |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 250249-85-5 | [1] |
| Molecular Formula | C₁₂H₂₃NO₃ | [1] |
| Molecular Weight | 229.32 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 324.1±15.0 °C (Predicted) | [3] |
| Density | 1.043 g/cm³ | [1] |
| Optical Activity | [α]²⁰/D +52.4° (c=0.9 in CHCl₃) | [1] |
| Storage Temperature | Room Temperature, Sealed in dry | [1][3] |
| pKa | 15.15±0.10 (Predicted) | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of a corresponding carboxylic acid derivative. A general experimental protocol is outlined below.
Experimental Protocol: Reduction of (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid
Materials:
-
(R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid
-
Lithium aluminium hydride (LiAlH₄) 2.0 M solution in THF
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid (e.g., 2.0 g, 8.7 mmol) in anhydrous CH₂Cl₂ (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere.[1]
-
A 2.0 M solution of lithium aluminium hydride in THF (e.g., 7.23 mL, 13.05 mmol) is added dropwise to the solution.[1]
-
The reaction mixture is heated to 55 °C and stirred for 4 hours.[1]
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.[1]
-
The reaction is quenched by the careful, dropwise addition of a saturated NaHCO₃ solution (3 mL) after diluting the reaction mixture with ethyl acetate (20 mL).[1]
-
The resulting mixture is concentrated under reduced pressure.[1]
-
The residue is redissolved in CH₂Cl₂ (20 mL), and the organic layer is washed sequentially with water and brine.[1]
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield this compound as a light-colored oil.[1]
Caption: Synthesis workflow for this compound.
Application in the Synthesis of Piperidine Alkaloids
This compound is a key precursor for the enantioselective synthesis of several piperidine alkaloids, including (+)-dumetorine and (-)-epidihydropinidine.[4] The synthesis of these natural products often involves the initial oxidation of the primary alcohol to the corresponding aldehyde, which then undergoes further carbon-carbon bond-forming reactions.
Experimental Protocol: Oxidation to (R)-1-N-Boc-piperidine-2-carbaldehyde
A common method for the oxidation of primary alcohols to aldehydes is the Swern oxidation or using other mild oxidizing agents like Dess-Martin periodinane.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure (Illustrative Swern Oxidation):
-
A solution of oxalyl chloride in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO in anhydrous CH₂Cl₂ is added dropwise, followed by a solution of this compound in anhydrous CH₂Cl₂.
-
The reaction is stirred at -78 °C for a specified time.
-
Triethylamine is added, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the product is extracted with CH₂Cl₂.
-
The combined organic layers are washed, dried, and concentrated to give the crude aldehyde, which can be purified by chromatography.
Synthetic Workflow: Application in Alkaloid Synthesis
The resulting aldehyde is a versatile intermediate that can be used in various synthetic routes. For example, in the synthesis of (+)-dumetorine, the aldehyde can undergo an asymmetric allylation reaction to introduce a second stereocenter.[4]
Caption: General workflow for the synthesis of piperidine alkaloids.
Conclusion
This compound is a commercially accessible and highly valuable chiral synthon for the synthesis of complex nitrogen-containing molecules. Its well-defined stereochemistry and versatile functional groups make it an indispensable tool for researchers and professionals in the field of drug discovery and development. The provided technical information and experimental outlines serve as a guide for its effective utilization in the laboratory.
References
Methodological & Application
Application Notes and Protocols: (R)-1-N-Boc-piperidine-2-ethanol as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-1-N-Boc-piperidine-2-ethanol and its corresponding aldehyde, (R)-1-N-Boc-2-formylpiperidine, are versatile chiral building blocks crucial in the enantioselective synthesis of a wide array of biologically active molecules. Their rigid piperidine core and functionalized side chain provide a valuable scaffold for constructing complex natural products and pharmacologically active compounds. This document provides an overview of its applications, detailed synthetic protocols for key transformations, and insights into the biological pathways of the resulting molecules.
Applications in the Synthesis of Bioactive Molecules
This compound serves as a cornerstone in the synthesis of numerous alkaloids and therapeutic agents. Its chirality is effectively transferred to the target molecules, making it an invaluable tool in medicinal chemistry and drug discovery.
Key applications include the synthesis of:
-
Alkaloids: This building block is instrumental in the total synthesis of various piperidine alkaloids, including the neurotoxin (-)-coniine, the folk medicine and arrow poison component (+)-dumetorine, and its stereoisomer (-)-dumetorine, as well as (+)- and (-)-epidihydropinidine.[1] It is also used in the synthesis of more complex alkaloids like the cytotoxic agent Boehmeriasin A and the lupinine alkaloid (+)-Aloperine.[2]
-
Receptor Antagonists: Derivatives of this compound are key components in the synthesis of antagonists for various receptors, playing a role in the development of treatments for a range of conditions. These include:
-
Calcium Channel Antagonists
-
5-HT7 Receptor Antagonists
-
Adenosine A1 Receptor Antagonists
-
Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists
-
-
Enzyme Inhibitors: This chiral synthon is utilized in the creation of potent and selective enzyme inhibitors, such as:
-
Sodium Channel Inhibitors
-
Cyclin-Dependent Kinase (CDK) Inhibitors
-
Selective Thrombin Inhibitors
-
Workflow for Chiral Synthesis
The general workflow for utilizing this compound in synthesis often involves the initial oxidation of the primary alcohol to the corresponding aldehyde, followed by various carbon-carbon bond-forming reactions to elaborate the side chain.
Caption: General synthetic workflow.
Data Presentation: Summary of Key Synthetic Transformations
The following table summarizes key synthetic transformations starting from this compound or its derivatives, highlighting the reaction type, product, and reported yields.
| Starting Material | Reaction Type | Product | Yield (%) | Diastereomeric/Enantiomeric Excess | Ref. |
| This compound | Oxidation (Laccase/TEMPO) | (R)-1-N-Boc-2-formylpiperidine | High | >99% ee | [2] |
| (S)-1-N-Boc-2-formylpiperidine | Asymmetric Allylboration | Homoallylic alcohol intermediate for (+)-Dumetorine | - | >95% de | [1] |
| (S)-1-N-Boc-2-formylpiperidine | Wittig Reaction | Alkene intermediate for (-)-Coniine | - | - | [2] |
| This compound derivative | Beak's α-lithiation/alkylation | 6-methylated intermediate for Epidihydropinidine | - | - | [2] |
Experimental Protocols
The following are generalized protocols for key transformations involving this compound, based on methodologies reported in the literature.
Protocol 1: Oxidation of this compound to (R)-1-N-Boc-2-formylpiperidine
This protocol describes a common oxidation step to generate the key aldehyde intermediate.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure (Swern Oxidation):
-
Dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM to the cooled solution, maintaining the temperature below -65 °C.
-
After stirring for 15 minutes, add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, keeping the temperature below -65 °C.
-
Stir the resulting mixture at -78 °C for 45 minutes.
-
Add triethylamine (5.0 eq.) to the reaction mixture and allow it to warm to room temperature over 1 hour.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure (R)-1-N-Boc-2-formylpiperidine.
Protocol 2: Synthesis of a Homoallylic Alcohol Intermediate for (+)-Dumetorine
This protocol outlines the asymmetric allylboration of the aldehyde derived from (S)-1-N-Boc-piperidine-2-ethanol.
Materials:
-
(S)-1-N-Boc-2-formylpiperidine
-
(-)-β-Allyldiisopinocamphenylborane ((-)-Ipc₂BAllyl)
-
Anhydrous diethyl ether or THF
-
Sodium perborate
-
Sodium hydroxide solution
Procedure:
-
Dissolve (S)-1-N-Boc-2-formylpiperidine (1.0 eq.) in anhydrous diethyl ether under an inert atmosphere and cool to -78 °C.
-
Add a solution of (-)-Ipc₂BAllyl (1.2 eq.) in anhydrous diethyl ether dropwise to the cooled aldehyde solution.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C and quench by the slow addition of 3M sodium hydroxide solution followed by the careful portion-wise addition of sodium perborate tetrahydrate.
-
Stir the mixture vigorously at room temperature for 6 hours.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired homoallylic alcohol with high diastereoselectivity.[1]
Signaling Pathway Visualizations
The bioactive molecules synthesized from this compound often target specific biological pathways. The following diagrams illustrate some of these key signaling cascades.
Boehmeriasin A: Induction of Apoptosis
Boehmeriasin A exhibits its cytotoxic effects by inhibiting Topoisomerase II and SIRT2, leading to the induction of apoptosis through both intrinsic and extrinsic pathways.
Caption: Boehmeriasin A induced apoptosis pathway.
GnRH Receptor Signaling
GnRH receptor antagonists developed from piperidine derivatives interfere with the Gonadotropin-Releasing Hormone signaling pathway, which is crucial for reproductive function.
Caption: GnRH receptor signaling pathway.
Thrombin Inhibition
Selective thrombin inhibitors prevent the conversion of fibrinogen to fibrin, a key step in the coagulation cascade.
Caption: Mechanism of thrombin inhibition.
5-HT7 Receptor Antagonism
Antagonists of the 5-HT7 receptor block the signaling cascade initiated by serotonin, which has implications for mood disorders and other neurological conditions.
References
Application of (R)-1-N-Boc-piperidine-2-ethanol in the Total Synthesis of Bioactive Alkaloids
(R)-1-N-Boc-piperidine-2-ethanol , a chiral building block, serves as a versatile starting material in the enantioselective total synthesis of a variety of piperidine alkaloids. Its pre-existing stereocenter and the readily functionalizable hydroxyl group make it an ideal precursor for constructing complex natural products with high stereochemical control. This application note details the use of this compound in the synthesis of several notable alkaloids, providing comprehensive experimental protocols and quantitative data for key transformations.
Introduction
Piperidine alkaloids represent a large and diverse family of natural products with a wide range of biological activities. The development of efficient and stereoselective synthetic routes to these molecules is a significant focus in medicinal chemistry and drug development. This compound provides a strategic advantage in this endeavor, as its C2 stereocenter can direct the stereochemistry of subsequent reactions, leading to the desired enantiomer of the target alkaloid. The Boc (tert-butyloxycarbonyl) protecting group offers stability under various reaction conditions and can be readily removed when needed.
This document outlines the total synthesis of key alkaloids, including the anti-tumor agent Boehmeriasin A, the neurotoxin (-)-Coniine, the piperidine alkaloid (+)-Dumetorine, and the insect venom component (-)-Epidihydropinidine, all originating from this compound or its immediate synthetic derivative, (S)-1-N-Boc-2-formylpiperidine.
Key Synthetic Transformations and Data Summary
The total syntheses described herein employ a range of pivotal organic reactions. The initial step in many of these synthetic pathways is the oxidation of the primary alcohol of this compound to the corresponding aldehyde, (S)-1-N-Boc-2-formylpiperidine. This transformation is typically achieved with high efficiency using reagents such as Dess-Martin periodinane (DMP) or by Swern oxidation.
Following the initial oxidation, a variety of carbon-carbon bond-forming reactions are utilized to elaborate the piperidine scaffold. These include the Wittig reaction for chain elongation, Grignard addition for the introduction of alkyl or aryl groups, asymmetric allylboration for the stereocontrolled formation of homoallylic alcohols, and Beak's α-lithiation for functionalization at the C6 position. Ring-closing metathesis (RCM) is also a key strategy for the formation of cyclic structures.
Table 1: Summary of Key Reaction Steps and Yields in Alkaloid Total Synthesis
| Target Alkaloid | Key Intermediate | Key Reaction | Reagents and Conditions | Yield (%) | Reference |
| (+)-Dumetorine | Diene Precursor | Ring-Closing Metathesis (RCM) | Grubbs' Catalyst | 92 | [1] |
| (-)-Epidihydropinidine | (R)-N-Boc-2-(1-hydroxypropyl)piperidine | Beak's α-Lithiation/Methylation | s-BuLi, TMEDA; MeI | High | [2] |
| (-)-Coniine | (S)-N-Boc-2-(prop-1-en-1-yl)piperidine | Wittig Reaction | Propyltriphenylphosphonium bromide, n-BuLi | High | [2] |
| Boehmeriasin A | Diastereomeric Alcohols | Grignard Addition | Arylmagnesium bromide | High | [2] |
Experimental Protocols
Oxidation of this compound to (S)-1-N-Boc-2-formylpiperidine
Method A: Dess-Martin Periodinane (DMP) Oxidation
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added Dess-Martin periodinane (1.1 eq). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to afford the crude aldehyde, which can be used in the next step without further purification.
Method B: Swern Oxidation
A solution of oxalyl chloride (1.5 eq) in anhydrous CH₂Cl₂ is cooled to -78 °C. Dimethyl sulfoxide (DMSO, 2.5 eq) is added dropwise, and the mixture is stirred for 15 minutes. A solution of this compound (1.0 eq) in CH₂Cl₂ is then added slowly. After stirring for 30 minutes, triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched with water, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to give the crude aldehyde.
Synthesis of (+)-Dumetorine via Ring-Closing Metathesis
The synthesis of (+)-Dumetorine utilizes a Ring-Closing Metathesis (RCM) reaction as a key step. The diene precursor is prepared from (S)-1-N-Boc-2-formylpiperidine through an asymmetric allylboration followed by further functionalization.
Asymmetric Allylboration: To a solution of (S)-1-N-Boc-2-formylpiperidine (1.0 eq) in anhydrous diethyl ether at -78 °C is added (-)-β-allyl-diisopinocamphenylborane (1.2 eq). The reaction is stirred at -78 °C for several hours and then warmed to room temperature. The reaction is quenched by the addition of aqueous NaOH and H₂O₂. The product, a homoallylic alcohol, is extracted with an organic solvent, dried, and purified.
RCM Reaction: The diene precursor is dissolved in anhydrous dichloromethane, and a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) is added. The reaction mixture is stirred at room temperature or gentle heat until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to yield the cyclized product.[1]
Synthesis of (-)-Epidihydropinidine via Beak's α-Lithiation
The synthesis of (-)-Epidihydropinidine involves the stereoselective introduction of a methyl group at the C6 position of the piperidine ring using Beak's α-lithiation methodology.
To a solution of a suitably protected (R)-N-Boc-2-substituted piperidine (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) in anhydrous diethyl ether at -78 °C is added sec-butyllithium (s-BuLi, 1.2 eq) dropwise. The reaction mixture is stirred at this temperature for a few hours. Methyl iodide (MeI, 1.5 eq) is then added, and the reaction is slowly warmed to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl), and the product is extracted, dried, and purified.
Synthesis of (-)-Coniine via Wittig Reaction
The synthesis of the toxic alkaloid (-)-Coniine is achieved through a Wittig olefination to extend the side chain of (S)-1-N-Boc-2-formylpiperidine.
To a suspension of propyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added n-butyllithium (n-BuLi, 1.2 eq) dropwise. The resulting ylide solution is stirred for 30 minutes. A solution of (S)-1-N-Boc-2-formylpiperidine (1.0 eq) in THF is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted, dried, and purified. The resulting alkene is then hydrogenated, and the Boc group is removed to yield (-)-Coniine.[2]
Synthesis of Boehmeriasin A via Grignard Addition
The core of Boehmeriasin A is constructed through a Grignard addition of an arylmagnesium bromide to (S)-1-N-Boc-2-formylpiperidine.
To a solution of the appropriate aryl bromide in anhydrous THF is added magnesium turnings to initiate the formation of the Grignard reagent. In a separate flask, a solution of (S)-1-N-Boc-2-formylpiperidine (1.0 eq) in anhydrous THF is cooled to -78 °C. The freshly prepared Grignard reagent is then added dropwise to the aldehyde solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl, and the product, a mixture of diastereomeric alcohols, is extracted, dried, and purified.[2]
Visualizations
Caption: Oxidation of the starting material to the key aldehyde intermediate.
Caption: Synthetic pathway to (+)-Dumetorine.
Caption: Divergent synthesis of (-)-Epidihydropinidine and (-)-Coniine.
References
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from (R)-1-N-Boc-piperidine-2-ethanol
For Researchers, Scientists, and Drug Development Professionals
(R)-1-N-Boc-piperidine-2-ethanol is a versatile chiral building block in medicinal chemistry, primarily utilized for the synthesis of a variety of pharmaceutical intermediates. Its bifunctional nature, possessing a protected secondary amine within a piperidine ring and a primary alcohol, allows for selective chemical transformations at the hydroxyl group to introduce diverse functionalities. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from this compound.
Key Synthetic Transformations and Applications
The primary alcohol of this compound can be readily transformed into two key intermediates: an aldehyde via oxidation, and a sulfonate ester (e.g., mesylate) for nucleophilic substitution. These intermediates serve as precursors to a range of more complex molecules with potential therapeutic applications.
-
Oxidation to (R)-1-Boc-piperidine-2-acetaldehyde: The aldehyde is a crucial intermediate for carbon-carbon bond-forming reactions. For instance, it can undergo Wittig reactions to extend the side chain, leading to the synthesis of various alkaloids and their analogs.[1] It is also a precursor for the synthesis of γ-amino acids, which are important in neuroscience research.[2][3]
-
Mesylation to (R)-1-Boc-2-(2-mesyloxyethyl)piperidine: Conversion of the alcohol to a mesylate transforms the hydroxyl group into a good leaving group. This allows for facile nucleophilic substitution reactions to introduce a variety of functional groups, such as azides (precursors to amines), cyanides, and other carbon or heteroatom nucleophiles. This pathway is instrumental in creating substituted piperidines with diverse side chains for screening in drug discovery programs.
Experimental Protocols
Detailed methodologies for the key transformations of this compound are provided below.
Oxidation of this compound to (R)-1-Boc-piperidine-2-acetaldehyde
Two common and effective methods for this oxidation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their mild conditions and high yields.[4][5][6][7]
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by quenching with a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[8][9][10][11]
Experimental Procedure:
-
To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of anhydrous DMSO (2.7 equivalents) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, again keeping the internal temperature below -65 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (7.0 equivalents) dropwise to the reaction mixture, allowing the temperature to rise to room temperature.
-
Quench the reaction with water, and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel.
The Dess-Martin oxidation employs a hypervalent iodine reagent and is known for its operational simplicity and mild reaction conditions.[4][5][7]
Experimental Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.2 equivalents) in one portion.
-
Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel.
Mesylation of this compound to (R)-1-Boc-2-(2-mesyloxyethyl)piperidine
This protocol describes the conversion of the primary alcohol to a mesylate, a versatile intermediate for nucleophilic substitution reactions.[12]
Experimental Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with cold water.
-
Separate the organic layer and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Quantitative Data Summary
| Intermediate | Synthesis Method | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (R)-1-Boc-piperidine-2-acetaldehyde | Swern Oxidation | Oxalyl Chloride, DMSO, TEA | DCM | -78 to RT | 2-3 | ~85-95 |
| (R)-1-Boc-piperidine-2-acetaldehyde | Dess-Martin Oxidation | Dess-Martin Periodinane | DCM | RT | 1-3 | ~90-98 |
| (R)-1-Boc-2-(2-mesyloxyethyl)piperidine | Mesylation | Methanesulfonyl Chloride, TEA | DCM | 0 | 2-4 | >95 |
Application of Intermediates in Pharmaceutical Synthesis
The synthesized intermediates, the aldehyde and the mesylate, are valuable precursors for a variety of pharmaceutical building blocks.
Application of (R)-1-Boc-piperidine-2-acetaldehyde
-
Synthesis of Chiral γ-Amino Acids: The aldehyde can be used in multi-step syntheses to produce enantiomerically pure β- and γ-amino acids, which are important components of peptidomimetics and other biologically active molecules.[13]
-
Synthesis of Alkaloid Scaffolds: Through reactions like the Wittig olefination, the aldehyde's side chain can be extended. Subsequent transformations can lead to the synthesis of various piperidine alkaloids, which are a large class of naturally occurring compounds with diverse pharmacological activities.[1]
Application of (R)-1-Boc-2-(2-mesyloxyethyl)piperidine
-
Synthesis of Chiral 2-Substituted Piperidine Ethylamines: The mesylate is an excellent substrate for SN2 reactions. For example, reaction with sodium azide provides the corresponding azide, which can be readily reduced to the primary amine. This provides access to chiral 2-(2-aminoethyl)piperidine derivatives, a common scaffold in many pharmaceutical agents.[14]
-
Introduction of Diverse Functionality: A wide range of nucleophiles can be used to displace the mesylate, allowing for the introduction of various functional groups at the terminus of the ethyl side chain. This is a powerful strategy in lead optimization to explore the structure-activity relationship of a drug candidate.
Visualized Workflows
Caption: Synthetic pathways from this compound.
Caption: General experimental workflows for key transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. researchgate.net [researchgate.net]
- 14. 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride | 1361112-81-3 | Benchchem [benchchem.com]
Application Notes and Protocols: Deprotection of the Boc Group from (R)-1-N-Boc-piperidine-2-ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly valued in pharmaceutical and peptide chemistry. Its widespread use stems from its stability in a broad range of chemical environments and its susceptibility to facile cleavage under acidic conditions. This application note provides detailed protocols and comparative data for the deprotection of (R)-1-N-Boc-piperidine-2-ethanol, a chiral building block frequently employed in the synthesis of biologically active molecules. The protocols outlined below utilize two common acidic reagents: trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
Reaction Principle and Mechanism
The acid-catalyzed deprotection of a Boc-protected amine is a well-established reaction that proceeds through a carbamate hydrolysis mechanism. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide. The liberated amine is then protonated by the acid present in the reaction medium, typically affording the corresponding amine salt as the final product.
Comparative Data of Deprotection Methods
The selection of the deprotection agent and conditions can significantly impact the reaction efficiency, yield, and purity of the final product. Below is a summary of typical conditions for the deprotection of Boc-protected piperidine derivatives. While specific yields for this compound are not extensively reported in publicly available literature, the following table provides representative data for analogous transformations.
| Reagent/Solvent | Substrate Concentration | Reagent Equivalents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| TFA / DCM | 0.1 - 0.2 M | 5 - 10 | 0 to RT | 1 - 4 | >90 | A common and generally effective method. The resulting trifluoroacetate salt can sometimes be challenging to handle. |
| 4M HCl in Dioxane | ~0.1 M | 3 - 5 | RT | 1 - 3 | >90 | Often yields a crystalline hydrochloride salt that is easily isolated by filtration. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM to achieve a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5–10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1–4 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To isolate the free amine, carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected (R)-piperidine-2-ethanol.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
Materials:
-
This compound
-
Dioxane or Methanol
-
4M HCl in Dioxane solution
-
Diethyl ether (optional)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent such as dioxane or methanol in a round-bottom flask with a magnetic stir bar.
-
To the stirred solution at room temperature, add the 4M HCl in dioxane solution (3–5 equivalents).
-
Stir the reaction mixture for 1–3 hours. The hydrochloride salt of the deprotected product may precipitate out of the solution. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure.
-
Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.
-
To obtain the free base, the hydrochloride salt can be neutralized by dissolving it in water and basifying with a suitable base (e.g., saturated NaHCO₃ or NaOH solution) followed by extraction with an organic solvent as described in Protocol 1.
Visualizing the Workflow and Reaction Mechanism
To further clarify the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: A generalized workflow for the deprotection of this compound.
Caption: The acid-catalyzed mechanism for the deprotection of a Boc-protected amine.
Conclusion
The deprotection of this compound is a straightforward and high-yielding transformation that can be effectively achieved using standard acidic conditions. The choice between TFA in DCM and HCl in dioxane will depend on the specific requirements of the subsequent synthetic steps and the desired form of the product (free base vs. salt). The protocols provided herein offer reliable methods for researchers in the field of drug discovery and development to access the valuable chiral intermediate, (R)-piperidine-2-ethanol.
Application Notes and Protocols for Grignard Reactions with (R)-1-N-Boc-2-formylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the diastereoselective Grignard reaction with (R)-1-N-Boc-2-formylpiperidine. This reaction is a cornerstone in the synthesis of complex piperidine alkaloids and pharmaceutical intermediates, where precise control of stereochemistry is paramount.
Introduction
The addition of Grignard reagents to chiral α-amino aldehydes, such as (R)-1-N-Boc-2-formylpiperidine, is a powerful C-C bond-forming reaction that generates a new stereocenter. The inherent chirality of the starting material influences the stereochemical outcome of the reaction, leading to the formation of diastereomeric secondary alcohols. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen plays a crucial role in the stereochemical control of this transformation. Understanding and controlling the diastereoselectivity is critical for the efficient synthesis of target molecules with the desired stereochemistry.
Stereochemical Considerations: Felkin-Anh vs. Cram-Chelate Models
The stereochemical outcome of the nucleophilic addition of a Grignard reagent to (R)-1-N-Boc-2-formylpiperidine can be predicted by considering two primary models: the Felkin-Anh model and the Cram-chelate model.
-
Felkin-Anh Model: This model predicts the stereochemical outcome based on steric interactions in the transition state. The largest group on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. In the case of (R)-1-N-Boc-2-formylpiperidine, the piperidine ring is the largest substituent.
-
Cram-Chelate Model: This model is applicable when a chelating group is present on the α-carbon. The Boc-protecting group's carbonyl oxygen can act as a Lewis basic site, coordinating with the magnesium ion of the Grignard reagent to form a rigid five-membered chelate. This chelation locks the conformation of the aldehyde, and the nucleophile attacks from the less hindered face.
The predominant diastereomer formed depends on the reaction conditions, the nature of the Grignard reagent, and the presence of any additives. For Grignard reagents, which are strong Lewis acids, the Cram-chelate model is often the dominant pathway.
Diagram of Stereochemical Pathways
Caption: Stereochemical models for Grignard addition.
Quantitative Data Summary
| Grignard Reagent (R-MgX) | Expected Major Product (Configuration) | Expected Diastereomeric Ratio (syn:anti) | Predicted Yield Range (%) |
| Methylmagnesium bromide | (R,R)-1-(N-Boc-piperidin-2-yl)ethanol | >90:10 | 85-95% |
| Ethylmagnesium bromide | (R,R)-1-(N-Boc-piperidin-2-yl)propan-1-ol | >90:10 | 80-90% |
| Phenylmagnesium bromide | (R,R)-(N-Boc-piperidin-2-yl)(phenyl)methanol | >95:5 | 90-98% |
| Vinylmagnesium bromide | (R,R)-1-(N-Boc-piperidin-2-yl)prop-2-en-1-ol | >85:15 | 75-85% |
| Isopropylmagnesium chloride | (R,R)-1-(N-Boc-piperidin-2-yl)-2-methylpropan-1-ol | >90:10 | 70-80% |
Note: The diastereomeric ratios and yields are predictive and may vary based on specific experimental conditions. Experimental validation is recommended.
Detailed Experimental Protocols
The following protocols are based on established procedures for the addition of organometallic reagents to chiral N-Boc protected α-amino aldehydes.
4.1. General Protocol for Grignard Addition
This protocol describes a general procedure for the addition of a Grignard reagent to (R)-1-N-Boc-2-formylpiperidine.
Materials:
-
(R)-1-N-Boc-2-formylpiperidine
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (R)-1-N-Boc-2-formylpiperidine (1.0 eq). Dissolve the aldehyde in anhydrous diethyl ether or THF (approximately 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.2 eq) dropwise to the stirred solution of the aldehyde over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired diastereomeric alcohols.
Diagram of the Experimental Workflow
Caption: Experimental workflow for Grignard addition.
4.2. Protocol for the Addition of the Lithium Salt of Trimethylsilylacetylene
This protocol is adapted from a literature procedure and details the addition of a lithium acetylide, which follows a similar principle to Grignard additions.
Materials:
-
(R)-1-N-Boc-2-formylpiperidine
-
Trimethylsilylacetylene (TMS-acetylene)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, flame-dried
-
Magnetic stirrer and stir bar
-
Syringes, needles, and cannula
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Lithium Acetylide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve TMS-acetylene (2.5 eq) in anhydrous Et₂O. Cool the solution to -78 °C and add n-BuLi (2.4 eq) dropwise. Stir the mixture for 35 minutes at -78 °C.
-
Aldehyde Solution: In a separate flame-dried flask, dissolve (R)-1-N-Boc-2-formylpiperidine (1.0 eq) in anhydrous Et₂O.
-
Addition: Transfer the freshly prepared lithium acetylide solution to the aldehyde solution at -78 °C via a cannula.
-
Reaction: Stir the resulting mixture at -78 °C for 5.5 hours.
-
Quenching and Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the phases and extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the corresponding propargyl alcohol.
Safety Precautions
-
Grignard reagents and n-butyllithium are highly reactive, pyrophoric, and moisture-sensitive. Handle them under a strict inert atmosphere and with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Anhydrous solvents are required. Ensure all glassware is thoroughly flame-dried before use.
-
Reactions at low temperatures require careful handling of cryogenic baths (dry ice/acetone).
-
Quenching of reactive organometallic reagents should be done slowly and at low temperatures to control the exothermic reaction.
Conclusion
The Grignard reaction with (R)-1-N-Boc-2-formylpiperidine provides a reliable and highly diastereoselective method for the synthesis of chiral 2-substituted piperidine derivatives. The stereochemical outcome is generally governed by the Cram-chelate model, leading to the preferential formation of the syn diastereomer. The provided protocols offer a solid foundation for researchers to explore the synthesis of a wide array of complex molecules for applications in drug discovery and natural product synthesis.
Synthesis of Substituted Piperidines: An Application Note Utilizing (R)-1-N-Boc-piperidine-2-ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of a variety of substituted piperidines, utilizing the chiral building block, (R)-1-N-Boc-piperidine-2-ethanol. The piperidine moiety is a crucial scaffold in numerous pharmaceuticals, and this guide offers a systematic approach to its derivatization at the 2-position.
Introduction
Substituted piperidines are prevalent structural motifs in a vast array of FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities. The ability to stereoselectively introduce diverse substituents onto the piperidine ring is therefore of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and stereochemically defined starting material, allowing for the synthesis of a library of chiral 2-substituted piperidines. The tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic transformations and can be readily removed under acidic conditions.
This application note details a two-step synthetic sequence commencing with the oxidation of the primary alcohol to an aldehyde, followed by carbon-carbon bond formation through Wittig or Grignard reactions to introduce a variety of substituents. Subsequent reduction and deprotection steps afford the final target compounds.
Overall Synthetic Pathway
The general synthetic route for the preparation of 2-substituted piperidines from this compound is depicted below. The initial step involves the oxidation of the primary alcohol to the corresponding aldehyde, (R)-N-Boc-2-piperidylacetaldehyde. This intermediate serves as a key electrophile for subsequent carbon-carbon bond-forming reactions.
Application Note: A Scalable Synthesis of (R)-1-N-Boc-piperidine-2-ethanol
Introduction
(R)-1-N-Boc-piperidine-2-ethanol is a valuable chiral building block in medicinal chemistry and pharmaceutical development. It serves as a key intermediate in the synthesis of a variety of bioactive molecules, including antagonists for the vasopressin V1b receptor and CXCR4, which are targets for anti-HIV agents. The controlled, large-scale production of this enantiomerically pure compound is therefore of significant interest. This application note provides a detailed, scalable, two-step protocol for the synthesis of this compound, commencing with the resolution of racemic 2-piperidine-ethanol followed by N-protection.
Overall Synthetic Scheme
The presented methodology is a robust and industrially applicable approach that begins with the resolution of commercially available and inexpensive racemic 2-piperidine-ethanol. This is achieved through diastereomeric salt formation with a chiral resolving agent, (S)-(+)-camphorsulfonic acid. Subsequent isolation of the desired (R)-enantiomer is followed by protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Resolution of Racemic 2-Piperidine-ethanol
This protocol is adapted from a resolution procedure utilizing (S)-(+)-camphorsulfonic acid, a method that has been successfully applied to large-scale synthesis.[1]
Materials:
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Racemic 2-piperidine-ethanol
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(S)-(+)-camphorsulfonic acid
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95% Ethanol
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Sodium Hydroxide (NaOH)
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Dichloromethane (DCM)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Reaction vessel with heating, cooling, and stirring capabilities
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Filtration apparatus
Procedure:
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Salt Formation:
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In a suitable reaction vessel, dissolve 127 g (0.98 mol) of racemic 2-piperidine-ethanol in 260 mL of 95% ethanol.
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In a separate container, prepare a solution of 228.7 g (0.98 mol, 1.0 eq.) of (S)-(+)-camphorsulfonic acid in 150 mL of 95% ethanol.
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Add the camphorsulfonic acid solution to the 2-piperidine-ethanol solution.
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Heat the resulting mixture to reflux.
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Crystallization and Isolation:
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After a period at reflux, gradually cool the mixture to induce crystallization of the diastereomeric salt.
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Further cool the mixture to 15 °C and hold for a period to maximize precipitation.
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Collect the solid precipitate, the (R)-2-piperidine-ethanol-(S)-camphorsulfonate salt, by filtration.
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Wash the collected salt with a small amount of cold ethanol.
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Liberation of the Free Amine:
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Suspend the filtered salt in a mixture of water and dichloromethane.
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Cool the mixture in an ice bath and basify by the slow addition of a concentrated sodium hydroxide solution until the pH is greater than 12.
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Separate the organic layer.
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Extract the aqueous layer with dichloromethane (2-3 times).
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Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-2-piperidine-ethanol.
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Step 2: N-Boc Protection of (R)-2-Piperidine-ethanol
This procedure details the protection of the chiral amine with di-tert-butyl dicarbonate.
Materials:
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(R)-2-piperidine-ethanol
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Dichloromethane (DCM)
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Triethylamine (TEA) or a suitable base
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Dissolve the (R)-2-piperidine-ethanol obtained from Step 1 in dichloromethane (approximately 7-10 mL per gram of amine).
-
Cool the solution to 0 °C in an ice bath.
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Add triethylamine (1.1 equivalents) to the solution.
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-
Addition of Boc Anhydride:
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Slowly add a solution of di-tert-butyl dicarbonate (1.05-1.1 equivalents) in dichloromethane to the reaction mixture while maintaining the temperature at 0 °C.
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-
Reaction and Work-up:
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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-
Purification:
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The crude this compound can be purified by column chromatography on silica gel if necessary, though often the crude product is of sufficient purity for subsequent steps.
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Data Presentation
The following table summarizes typical quantitative data for the scale-up synthesis of this compound.
| Parameter | Step 1: Resolution | Step 2: N-Boc Protection |
| Starting Material | Racemic 2-piperidine-ethanol | (R)-2-piperidine-ethanol |
| Reagents | (S)-(+)-camphorsulfonic acid, NaOH | Di-tert-butyl dicarbonate, Triethylamine |
| Solvent | 95% Ethanol, Dichloromethane | Dichloromethane |
| Typical Yield | 40-45% (of the (R)-enantiomer) | >95% |
| Purity (by HPLC) | >98% (enantiomeric excess) | >97% |
| Final Product Form | Colorless to pale yellow oil | White to off-white solid |
Logical Relationships in Synthesis
The following diagram illustrates the key decisions and transformations in the synthetic process.
Caption: Decision and workflow logic for the synthesis.
Conclusion
The described two-step process provides a reliable and scalable method for the synthesis of this compound. By employing a classical resolution technique with an economical resolving agent, the chiral amine can be obtained in high enantiomeric purity. The subsequent N-Boc protection is a high-yielding and straightforward transformation, resulting in the desired product with excellent overall purity. This protocol is well-suited for researchers and professionals in drug development requiring multi-gram to kilogram quantities of this important chiral intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Boc Protection of 2-Piperidine-ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Boc protection of 2-piperidine-ethanol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this common synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield of my desired N-Boc-2-piperidine-ethanol. What are the potential causes and solutions?
Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the starting material is fully consumed before work-up. If the reaction is sluggish, consider extending the reaction time or gently increasing the temperature. For weakly nucleophilic amines, a catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts (0.1-0.2 equivalents) to accelerate the reaction.
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-
Suboptimal Reagents or Conditions: The choice of solvent, base, and stoichiometry is crucial.
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Solution: Ensure you are using a slight excess of di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.2 equivalents. The solvent should fully dissolve the starting material; common choices include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. While not always necessary, a base like triethylamine (TEA) or diisopropylethylamine (DIEA) can be used to neutralize the generated acid and drive the reaction forward.[1]
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-
Work-up and Purification Issues: Product loss can occur during the extraction and purification steps.
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Solution: During aqueous work-up, emulsions can form. Adding brine (saturated NaCl solution) can help break up emulsions. Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous layer. If purifying by column chromatography, select an appropriate solvent system to ensure good separation from impurities.
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Q2: I am observing multiple products in my reaction mixture. What are the common side reactions and how can I avoid them?
The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of byproducts.
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Di-Boc Protection: This can occur with primary amines, but it is less common with secondary amines like piperidine. However, under forcing conditions, it is a possibility.
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Solution: Use a controlled amount of (Boc)₂O (around 1.1 equivalents) and monitor the reaction closely to avoid over-reaction.
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O-Acylation: The hydroxyl group of 2-piperidine-ethanol can also react with (Boc)₂O to form an O-Boc protected product.
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Solution: To favor N-protection, it is advisable to run the reaction at a lower temperature (e.g., 0 °C) and without the use of a strong base.[1] The amine is generally more nucleophilic than the alcohol, so controlling the conditions can enhance chemoselectivity.
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-
Urea Formation: This can happen if an isocyanate intermediate is formed, which then reacts with another molecule of the starting amine.
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Solution: This is more prevalent with sterically hindered amines and can be minimized by using milder reaction conditions and avoiding excessively strong bases.
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Q3: How do I choose the right solvent and base for my Boc protection?
The choice of solvent and base can significantly impact the reaction's success.
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Solvent: Aprotic solvents like DCM, THF, and acetonitrile are commonly used and are effective for dissolving both the starting material and the reagents. In some cases, alcoholic solvents like methanol have been shown to increase the rate of Boc protection for certain amines.
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Base: A base is not always strictly necessary, as the tert-butoxide generated during the reaction can act as a base.[2] However, for less nucleophilic amines or to speed up the reaction, a non-nucleophilic organic base like TEA or DIEA is often added. For amino acids, aqueous bases like sodium bicarbonate are common.[3]
Q4: How can I effectively purify my N-Boc-2-piperidine-ethanol?
Proper purification is key to obtaining a high-quality product.
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Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. This involves washing the organic layer with a weak acid (e.g., 5% citric acid), water, and then a saturated sodium bicarbonate solution to remove any unreacted acid and other water-soluble impurities.[1]
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Drying and Concentration: The organic layer should be thoroughly dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating under reduced pressure.
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Chromatography: If the crude product is not sufficiently pure, it can be purified by silica gel column chromatography. The appropriate eluent system will depend on the polarity of any impurities, but a mixture of hexane and ethyl acetate is a common starting point.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Boc protection of 2-piperidine-ethanol and similar substrates, based on literature precedents.
| Starting Material | (Boc)₂O (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity | Reference |
| 2-Piperidinemethanol | 1.05 | - | CH₃CN | 25 | 20 | 89 | >95% (LCMS) | [4] |
| 1,2,3,6-Tetrahydropyridine | 1.0 | - | THF | 0 to RT | Overnight | 89 | Not specified | [5] |
| 2-Piperidinemethanol | 1.2 | TEA (3.5) | DCM | RT | 16 | Quantitative | >95% (NMR) | [6] |
Experimental Protocols
Protocol 1: Standard Boc Protection of 2-Piperidine-ethanol
This protocol is adapted from a high-yield procedure for the analogous 2-piperidinemethanol.[4]
Materials:
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2-Piperidine-ethanol
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Acetonitrile (CH₃CN)
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Dichloromethane (DCM)
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5% Citric Acid Solution
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Saturated Sodium Bicarbonate (NaHCO₃) Solution
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Brine (Saturated NaCl Solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Standard laboratory glassware
Procedure:
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To a solution of 2-piperidine-ethanol (1.0 equiv.) in acetonitrile (0.1 M concentration), add di-tert-butyl dicarbonate (1.05 equiv.).
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Stir the reaction mixture at room temperature (25 °C) for 20 hours.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Concentrate the reaction mixture under reduced pressure.
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Redissolve the residue in dichloromethane.
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Wash the organic layer sequentially with 5% citric acid solution, water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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If necessary, purify the product by silica gel column chromatography.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Boc protection of 2-piperidine-ethanol.
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for the Boc protection of 2-piperidine-ethanol.
References
Technical Support Center: Synthesis of (R)-1-N-Boc-piperidine-2-ethanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-N-Boc-piperidine-2-ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis involves the protection of the secondary amine of (R)-piperidine-2-ethanol with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting (R)-piperidine-2-ethanol with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. The base deprotonates the amine, increasing its nucleophilicity towards the Boc anhydride.[1][2]
Q2: What are the most common side reactions to be aware of during this synthesis?
The most common side reactions include:
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Di-Boc protection: The formation of a di-tert-butoxycarbonyl (di-Boc) protected amine, where a second Boc group is attached to the nitrogen.[1]
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O-Boc protection: The hydroxyl group of the ethanol moiety can react with (Boc)₂O to form a tert-butyl carbonate, resulting in an O-Boc protected byproduct.[3]
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Oxazolidinone formation: The initially formed N-Boc product can undergo intramolecular cyclization to form a bicyclic oxazolidinone, especially in the presence of a strong base.[1]
Q3: How can I minimize the formation of the di-Boc byproduct?
To favor mono-N-protection and minimize di-Boc formation, you should carefully control the stoichiometry of the reagents. Using a slight excess (around 1.05 to 1.1 equivalents) of (Boc)₂O is generally recommended.[1] Running the reaction at lower temperatures can also help improve selectivity.
Q4: What conditions help to prevent O-Boc protection of the hydroxyl group?
The amine group is generally more nucleophilic than the hydroxyl group. To selectively protect the amine, the reaction is typically carried out under conditions that favor N-acylation. Using a suitable base and controlling the reaction temperature are key. Performing the reaction at or below room temperature often provides good selectivity.
Q5: How can I avoid the formation of the oxazolidinone byproduct?
Oxazolidinone formation is often promoted by strong bases.[1] Using a milder base, such as sodium bicarbonate, and maintaining a neutral to slightly basic pH can help prevent this intramolecular cyclization.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Desired Product | • Incomplete reaction. • Formation of significant amounts of side products. • Loss of product during workup and purification. | • Monitor reaction progress: Use TLC or LC-MS to ensure the reaction has gone to completion. • Optimize stoichiometry: Carefully control the equivalents of (Boc)₂O to 1.05-1.1 equivalents.[1] • Adjust reaction temperature: Try running the reaction at a lower temperature (e.g., 0 °C) to improve selectivity. • Optimize workup: Ensure the pH is appropriately adjusted during extraction to minimize product loss in the aqueous layer. |
| Presence of a Higher Molecular Weight Impurity | • This is likely the di-Boc protected byproduct. | • Reduce the amount of (Boc)₂O: Use closer to a 1:1 molar ratio of (R)-piperidine-2-ethanol to (Boc)₂O. • Purification: The di-Boc product can often be separated from the desired mono-Boc product by column chromatography. |
| Presence of an Impurity with a Similar Polarity to the Product | • This could be the O-Boc protected isomer or the cyclized oxazolidinone. | • Change the base: Switch to a milder base like NaHCO₃ to disfavor oxazolidinone formation.[1] • Modify the solvent: Using a protic solvent like ethanol might favor N-protection. • Purification: Careful column chromatography with an optimized solvent system may be required to separate these isomers. |
| Reaction is Sluggish or Does Not Go to Completion | • Insufficiently basic conditions. • Low reaction temperature. | • Increase the amount of base: Ensure at least one equivalent of base is used to deprotonate the amine. • Increase the temperature: Gradually increase the reaction temperature to room temperature and monitor the progress. |
Data Presentation
The following table summarizes the influence of reaction conditions on the product distribution in Boc protection reactions, which can be adapted for the optimization of the this compound synthesis.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Desired Product Yield (%) | Key Side Product(s) Observed |
| 1 | Triethylamine (1.2) | Dichloromethane | 25 | Good | Di-Boc, Oxazolidinone |
| 2 | Sodium Bicarbonate (2.0) | Dichloromethane/Water | 25 | High | Minimal Oxazolidinone |
| 3 | None | Methanol | 25 | Moderate | Slower reaction rate |
| 4 | Triethylamine (1.05) | Tetrahydrofuran | 0 | High | Reduced Di-Boc formation |
Note: The yields and side products are illustrative and will vary depending on the specific reaction setup.
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
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(R)-piperidine-2-ethanol
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve (R)-piperidine-2-ethanol (1.0 equivalent) in the chosen solvent (DCM or THF) to a concentration of approximately 0.5 M.
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Add the base (1.2 equivalents of TEA or 2.0 equivalents of NaHCO₃) to the solution.
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To the stirred solution, add a solution of (Boc)₂O (1.1 equivalents) in the same solvent dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of (R)-1-N-Boc-piperidine-2-ethanol by Column Chromatography
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the purification of (R)-1-N-Boc-piperidine-2-ethanol using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if synthesized from (R)-piperidine-2-ethanol, unreacted starting material might be present. If the Boc-protection step is incomplete, this will also be a key impurity. Other potential byproducts could arise from over-alkylation or side reactions involving the hydroxyl group.
Q2: How do I select an appropriate solvent system for the column chromatography?
A2: The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. For this compound, which is a moderately polar compound, a good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal Rf value for the desired compound on a TLC plate is typically between 0.2 and 0.4 for effective separation on a column.[1][2]
Q3: How can I visualize this compound on a TLC plate?
A3: Since this compound does not have a strong UV chromophore, visualization under a UV lamp might be faint or ineffective.[3][4] Therefore, using a chemical stain is recommended. A potassium permanganate (KMnO₄) stain is a good general choice as it reacts with the alcohol functional group, appearing as a yellow or light-brown spot on a purple background.[3] Another option is a p-anisaldehyde stain, which is also effective for visualizing alcohols.[3]
Q4: My final product appears as a colorless to light yellow liquid. Is this correct?
A4: Yes, this compound is typically a colorless to light yellow liquid at room temperature.[5]
Troubleshooting Guide
Problem: The spots on my TLC plate are streaky.
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Possible Cause: The compound may be too polar for the chosen solvent system, or the sample may be overloaded on the TLC plate. The basic nitrogen in the piperidine ring can also interact strongly with the acidic silica gel, causing tailing.
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Solution: Try a more polar solvent system, such as adding a small amount of methanol to your ethyl acetate/hexane mixture. To counteract the basicity of the piperidine nitrogen, you can add a small amount (e.g., 0.5-1%) of triethylamine to the eluent. Also, ensure you are not spotting too much of your sample on the TLC plate.
Problem: I am not achieving good separation between my product and an impurity.
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Possible Cause: The polarity of the eluent may not be optimal for separating the compounds of interest.
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Solution: You can try to change the solvent system. If you are using an ethyl acetate/hexane system, you can try switching to a dichloromethane/methanol system, which offers different selectivity. Running a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can also improve separation.[6]
Problem: My compound is not eluting from the column.
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Possible Cause: The solvent system is not polar enough to move the compound through the silica gel.
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Solution: Gradually increase the polarity of your eluent. For example, if you are using 20% ethyl acetate in hexane, you can increase it to 30%, 40%, and so on. If your compound is still not eluting, a switch to a more polar solvent system, such as 1-5% methanol in dichloromethane, may be necessary.
Problem: My compound is eluting too quickly (at the solvent front).
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Possible Cause: The solvent system is too polar for your compound.
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Solution: Decrease the polarity of your eluent. For instance, if you are using 50% ethyl acetate in hexane, try reducing it to 20% or 30%. This will increase the interaction of your compound with the silica gel and slow down its elution.
Quantitative Data
The following table provides representative solvent systems and approximate Rf values for Boc-protected amines and alcohols, which can be used as a starting point for method development for this compound.
| Compound Type | Solvent System (v/v) | Approximate Rf |
| N-Boc protected amine | 3:1 Hexane:Ethyl Acetate | 0.2 - 0.3 |
| Polar N-Boc protected amine | 2:1 Hexane:Ethyl Acetate | 0.16 |
| Aromatic alcohol | 30:70 Ethyl Acetate:Hexane | 0.44 |
| Substituted Phenol | 15:85 Ethyl Acetate:Hexane | 0.58 |
Experimental Protocol: Column Chromatography
This protocol provides a detailed methodology for the purification of this compound on a silica gel column.
1. Materials:
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Crude this compound
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Silica gel (60 Å, 230-400 mesh)
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Solvents: n-Hexane, Ethyl Acetate (reagent grade)
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Glass chromatography column
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Collection tubes
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TLC plates, chamber, and visualization reagents (e.g., potassium permanganate stain)
2. Method Development (TLC):
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Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the crude mixture on a TLC plate.
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Develop the TLC plate in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexane) to find the system that gives an Rf value of approximately 0.2-0.4 for the desired product and good separation from impurities.
3. Column Packing (Slurry Method):
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Secure the column in a vertical position.
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Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
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In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
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Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.
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Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
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Continuously run the eluent through the column until the silica bed is stable. Do not let the column run dry.
4. Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
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To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.
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Carefully add the dry-loaded sample to the top of the packed column.
5. Elution and Fraction Collection:
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Carefully add the eluent to the top of the column.
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Begin eluting the column, collecting fractions in appropriately sized test tubes.
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If using a gradient elution, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).
6. Monitoring the Separation:
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Analyze the collected fractions by TLC to identify which fractions contain the pure product.
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Spot every few fractions on a TLC plate, alongside a spot of the crude material and a pure standard if available.
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Visualize the TLC plate to determine the contents of each fraction.
7. Product Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
Optimization of reaction conditions for (R)-1-N-Boc-piperidine-2-ethanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of (R)-1-N-Boc-piperidine-2-ethanol, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Two primary synthetic routes are commonly employed:
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Route A: Reduction of (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid.
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Route B: Boc-protection of (R)-piperidine-2-ethanol.
Q2: What is the role of Di-tert-butyl dicarbonate (Boc₂O) in the reaction?
Di-tert-butyl dicarbonate is the reagent used to introduce the tert-butyloxycarbonyl (Boc) protecting group onto the nitrogen atom of the piperidine ring. This protection is crucial to prevent unwanted side reactions at the amine during subsequent synthetic steps.[1]
Q3: Is a base always necessary for a successful Boc protection?
While not strictly required, a base is commonly used to accelerate the reaction, especially for less nucleophilic amines. The tert-butoxide generated during the reaction is basic enough to deprotonate the amine, but an external base like triethylamine (TEA) is often added to ensure the reaction proceeds efficiently.[2]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of the product spot/peak will indicate the reaction's progression. It is crucial to stop the reaction once the starting material is consumed to avoid potential side reactions.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Incomplete reaction. | Monitor the reaction closely using TLC or LC-MS and ensure the starting material is fully consumed before workup.[2] |
| Suboptimal reaction temperature. | For the Boc protection of (R)-piperidine-2-ethanol, running the reaction at room temperature or 0 °C is generally recommended to favor N-protection over O-protection.[2] |
| Inefficient purification. | The crude product can be purified by flash column chromatography on silica gel to remove impurities and unreacted starting materials.[2] |
| Degradation of starting material or product. | Ensure all reagents and solvents are of high purity and anhydrous where specified. Store starting materials and the final product under appropriate conditions (cool, dry, and inert atmosphere). |
Issue 2: Formation of Side Products
| Possible Cause | Recommended Solution |
| Di-Boc Protection: The primary amine reacts twice with Boc₂O. | Use a controlled amount of Boc₂O (typically 1.0-1.2 equivalents) and avoid prolonged reaction times.[2] |
| Urea Formation: An isocyanate intermediate reacts with another amine molecule. | This can be minimized by controlling the reaction temperature and avoiding the use of highly activating catalysts like DMAP in excess.[2] |
| O-Boc Protection: The hydroxyl group of the ethanol moiety gets protected. | Perform the reaction at room temperature or 0 °C without a strong base to enhance the selectivity for N-protection. If O-protection persists, consider protecting the hydroxyl group with an orthogonal protecting group prior to Boc protection of the amine.[2] |
Issue 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution | | Excess Boc₂O remaining in the product. | During the aqueous workup, a mild basic wash can help hydrolyze some of the unreacted Boc₂O.[2] | | Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve better separation. | | Product is an oil and difficult to handle. | this compound is often obtained as an oil.[3] Ensure complete removal of solvent under reduced pressure. |
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route A: Reduction | Route B: Boc Protection |
| Starting Material | (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid | (R)-piperidine-2-ethanol |
| Key Reagents | Lithium aluminium hydride (LiAlH₄) | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) |
| Solvent | Anhydrous CH₂Cl₂ and THF | Dichloromethane (DCM) or Acetonitrile (CH₃CN) |
| Reaction Temperature | 55 °C | Room Temperature (approx. 25 °C) |
| Reaction Time | 4 hours | 16-20 hours |
| Reported Yield | ~91.9%[3] | ~89% - quantitative[4][5] |
Experimental Protocols
Protocol for Route A: Reduction of (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid [3]
-
Dissolve (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid (2.0 g, 8.7 mmol) in anhydrous CH₂Cl₂ (20 mL).
-
Add a 2.0 M solution of lithium aluminium hydride in THF (7.23 mL, 13.05 mmol) dropwise to the solution.
-
Heat the reaction mixture to 55 °C under an argon atmosphere and stir for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Quench the reaction by the dropwise addition of a saturated NaHCO₃ solution (3 mL).
-
Concentrate the resulting solution under reduced pressure.
-
Add CH₂Cl₂ (20 mL) to the residue.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to yield (R)-1-N-Boc-piperidin-2-yl-ethanol.
Protocol for Route B: Boc Protection of (R)-piperidine-2-ethanol [4][5]
-
Dissolve 2-piperidinemethanol (3.0 g, 25.60 mmol) in dichloromethane (DCM, 100 mL) with stirring.
-
Add triethylamine (14.5 mL, 91.08 mmol) to the solution in batches.
-
Add di-tert-butyl dicarbonate (7.2 g, 31.0 mmol).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, add water (70 mL) and separate the organic layer.
-
Wash the organic layer with water (2 x 50 mL).
-
Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under vacuum to obtain the product.
Visualizations
Caption: Comparative workflow of the two main synthetic routes to this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Removal of di-Boc byproducts in piperidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with di-Boc byproducts during piperidine synthesis.
Troubleshooting Guide: Removal of di-Boc Byproducts
Over-protection of the piperidine nitrogen to form a di-Boc (di-tert-butyloxycarbonyl) byproduct is a common side reaction that can complicate purification and reduce the yield of the desired mono-Boc-piperidine. This guide provides a systematic approach to troubleshoot and remove this byproduct.
Problem: Presence of a significant amount of di-Boc protected piperidine byproduct.
The formation of a di-Boc byproduct, di-tert-butyl piperidine-1,1-dicarboxylate, can occur when the reaction conditions are not carefully controlled during the Boc protection of piperidine. The primary strategy for its removal is selective deprotection, where one Boc group is cleaved while leaving the other intact.
Logical Workflow for Troubleshooting
Caption: A logical workflow for the removal of di-Boc byproducts.
Frequently Asked Questions (FAQs)
Q1: How can I selectively remove one Boc group from a di-Boc protected piperidine?
A1: Selective mono-deprotection can be achieved by using carefully controlled acidic conditions. The principle is that the first Boc group is more readily cleaved than the second. Milder acidic conditions than those used for complete deprotection are therefore employed.
Recommended Methods for Selective Mono-Deprotection:
| Method | Reagent | Typical Conditions | Notes |
| Mild Trifluoroacetic Acid (TFA) Hydrolysis | TFA in Dichloromethane (DCM) | 1-5% TFA in DCM, 0°C to room temperature, monitor closely. | The most common method. Careful control of TFA concentration and reaction time is crucial to prevent complete deprotection. |
| Controlled Hydrochloric Acid (HCl) Hydrolysis | HCl in an organic solvent | 1M HCl in ethyl acetate or 4M HCl in 1,4-dioxane (used sparingly). | Similar to TFA, requires careful monitoring to stop the reaction after the first deprotection. |
| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) or Magnesium Perchlorate (Mg(ClO₄)₂) | Stoichiometric amounts in a suitable solvent like DCM. | Can offer higher selectivity for certain substrates, especially those sensitive to strong Brønsted acids.[1] |
| Thermolytic Deprotection | Heating in a suitable solvent | Toluene or other high-boiling point solvents, with careful temperature control. | Less common, but can be effective. Requires optimization of temperature and time. |
Q2: What is a detailed experimental protocol for selective mono-deprotection using TFA?
A2: The following is a general protocol that should be optimized for your specific substrate.
Experimental Protocol: Selective Mono-Deprotection with Dilute TFA
-
Dissolution: Dissolve the crude mixture containing the di-Boc piperidine byproduct in dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add a pre-prepared solution of 1-5% trifluoroacetic acid (TFA) in DCM dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress every 15-30 minutes using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once TLC or LC-MS indicates the consumption of the di-Boc starting material and the formation of the mono-Boc product, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the pure mono-Boc-piperidine.
Workflow for Selective Mono-Deprotection
Caption: A step-by-step workflow for the selective removal of a Boc group.
Q3: How can I monitor the progress of the selective deprotection reaction?
A3: Close monitoring is critical to prevent the reaction from proceeding to complete deprotection.
-
Thin Layer Chromatography (TLC): TLC is a rapid and effective method to monitor the reaction. The di-Boc, mono-Boc, and fully deprotected piperidine will have different retention factors (Rf values). A typical mobile phase for silica gel TLC would be a mixture of hexane and ethyl acetate. The di-Boc compound will be the least polar and have the highest Rf, while the fully deprotected piperidine will be the most polar and have the lowest Rf.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC): These techniques provide more quantitative monitoring.[2] They can accurately determine the ratio of di-Boc, mono-Boc, and unprotected piperidine in the reaction mixture.[2]
Comparison of Analytical Methods
| Analytical Method | Advantages | Disadvantages |
| TLC | Fast, inexpensive, and easy to perform. | Provides qualitative rather than quantitative results. |
| LC-MS | Highly sensitive and provides molecular weight information for peak identification. | Requires more specialized equipment. |
| HPLC | Provides quantitative data on the composition of the reaction mixture.[2] | Can be more time-consuming than TLC. |
Q4: What are the key factors to control to ensure selective mono-deprotection?
A4: The key to selectivity is to finely tune the reaction conditions to favor the cleavage of only one Boc group.
Key Reaction Parameters for Selectivity
| Parameter | Recommendation for Selectivity | Rationale |
| Acid Concentration | Use a low concentration of acid (e.g., 1-5% TFA). | Higher acid concentrations will lead to rapid removal of both Boc groups.[3] |
| Temperature | Perform the reaction at a low temperature (e.g., 0°C). | Higher temperatures increase the reaction rate and can reduce selectivity. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the di-Boc starting material is consumed. | Extended reaction times will result in the cleavage of the second Boc group. |
| Stoichiometry of Acid | Use a controlled amount of acid, starting with substoichiometric amounts and adding more as needed based on reaction monitoring. | An excess of acid will drive the reaction to completion (full deprotection). |
Q5: How can I prevent the formation of di-Boc byproducts in the first place?
A5: Preventing the formation of the di-Boc byproduct during the initial protection reaction is the most efficient approach. This can be achieved by controlling the reaction conditions.
Strategies to Minimize Di-Boc Byproduct Formation
| Strategy | Recommendation | Rationale |
| Control Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of di-tert-butyl dicarbonate (Boc₂O). | A large excess of Boc₂O increases the likelihood of the second protection event. |
| Slow Addition | Add the Boc₂O solution slowly to the reaction mixture. | This maintains a low concentration of the protecting agent, favoring mono-protection. |
| Lower Temperature | Conduct the protection reaction at a lower temperature (e.g., 0°C to room temperature). | Di-Boc formation is often favored at higher temperatures. |
| Choice of Base | Use a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). | Stronger bases can deprotonate the initially formed mono-Boc product, making it more nucleophilic and prone to a second reaction. |
| Protonation of one amine | For diamines, protonating one of the amino groups with one equivalent of an acid like HCl or TFA before adding Boc₂O can lead to selective mono-protection.[4] | The protonated amine is no longer nucleophilic and will not react with the Boc anhydride.[4] |
Prevention vs. Removal of Di-Boc Byproduct
Caption: A comparison of proactive (prevention) and reactive (removal) strategies for managing di-Boc byproducts.
References
Preventing racemization during the synthesis of chiral piperidines
Welcome to the technical support center for the stereoselective synthesis of chiral piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent racemization in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in chiral piperidine synthesis?
A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemic mixture).[1] In the synthesis of chiral piperidines, the stereocenter, often at the C2 or other positions, is susceptible to inversion. This is a significant problem because the biological activity of many pharmaceuticals is dependent on a specific enantiomer. The presence of the undesired enantiomer can lead to reduced efficacy, off-target effects, or toxicity.[1]
Q2: What are the common mechanisms that lead to racemization during the synthesis of chiral piperidines?
A2: The primary mechanism of racemization for chiral centers alpha to a carbonyl group (a common intermediate in piperidine synthesis) is through the formation of a planar enolate or a 5(4H)-oxazolone (azlactone) intermediate.[1][2] The acidic proton at the chiral center is abstracted by a base, leading to a loss of stereochemical integrity. For α-amino C-H bonds, racemization can also occur via radical intermediates, particularly in photoredox-catalyzed reactions where a reversible hydrogen atom transfer can lead to epimerization.[3][4]
Q3: Which synthetic steps are most prone to racemization?
A3: Steps involving strong bases, high temperatures, or prolonged reaction times are particularly susceptible to racemization. Specifically, be cautious during:
-
Activation of carboxylic acids for amide coupling: This can lead to oxazolone formation.[1]
-
Deprotonation at the α-carbon: Using strong bases like LDA can cause epimerization.[5]
-
Purification: Exposure to acidic or basic conditions during chromatography can sometimes lead to racemization.
-
Deprotection steps: Harsh acidic or basic conditions for removing protecting groups can compromise stereochemical integrity.[6]
Q4: How can I choose the right strategy to synthesize my target chiral piperidine with high enantiopurity?
A4: The choice of strategy depends on factors like the desired substitution pattern, scale, and available starting materials.[7] Common successful strategies include:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials like L-pipecolic acid.[7]
-
Chiral Auxiliaries: Temporarily attaching a chiral molecule to guide the stereochemical outcome of a reaction.[5][8]
-
Asymmetric Catalysis: Employing chiral catalysts (organocatalysts, transition metal complexes) to create the desired stereocenter.[9][10][11]
-
Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer in a racemic mixture.[12][13][14]
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution(s) |
| Loss of enantiomeric excess (ee) after a reaction. | Racemization due to base: The base used may be too strong or used in excess, leading to deprotonation at the chiral center.[1] | Switch to a milder or more sterically hindered base (e.g., DIPEA instead of TEA). Use the minimum stoichiometric amount of base required.[1] |
| Racemization due to temperature: The reaction temperature may be too high, providing enough energy for stereocenter inversion. | Run the reaction at a lower temperature (e.g., 0 °C or -78 °C). | |
| Oxazolone formation during coupling: Activation of an N-protected amino acid derivative can lead to a racemization-prone oxazolone intermediate.[1] | Use racemization-suppressing coupling additives like HOBt or HOAt.[15] Consider using coupling reagents known for low racemization, such as HATU or COMU.[1] Minimize the pre-activation time before adding the amine.[1] | |
| Unexpected formation of the opposite enantiomer or diastereomer. | Epimerization: The reaction conditions may favor the thermodynamically more stable diastereomer through an epimerization process.[3][4] | If a specific diastereomer is desired, it may be necessary to use conditions that are under kinetic control (e.g., very low temperatures, specific reagents). If the thermodynamic product is desired, you can sometimes intentionally use conditions that promote epimerization to obtain a single, stable diastereomer.[4] |
| Low diastereoselectivity in chiral auxiliary-mediated reactions. | Incorrect choice of auxiliary or reaction conditions: The chiral auxiliary may not be providing sufficient steric hindrance to control the facial selectivity of the reaction. | Screen different chiral auxiliaries. Optimize the solvent, temperature, and nature of the electrophile or nucleophile to enhance diastereoselectivity.[5] |
| Incomplete reaction in enzymatic kinetic resolution. | Suboptimal enzyme activity or conditions: The enzyme may not be functioning efficiently under the chosen reaction conditions (solvent, temperature, pH). | Optimize the reaction parameters for the specific enzyme being used. This may involve screening different solvents, pH buffers, and temperatures.[12] |
Data Presentation
Table 1: Comparison of Chiral Synthons for the Synthesis of (+)-Coniine
| Chiral Synthon | Synthetic Approach | Overall Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (S)-Piperidin-2-ylmethanol | N-Protection, Oxidation, Wittig, Hydrogenation | ~40-50 | >98 | [7] |
| L-Pipecolic Acid | Reduction, N-Protection, Grignard, Dehydration, Reduction | ~30-40 | >98 | [7] |
| Phenylglycinol Chiral Auxiliary | Auxiliary Attachment, Diastereoselective Alkylation, Reductive Cleavage | ~50-60 | >98 | [7] |
| Biocatalytic Desymmetrization | Enzymatic Oxidation and in situ Reduction | Variable | >99 | [7] |
Table 2: Effect of Coupling Reagents and Additives on Racemization
| Coupling Reagent | Additive | Solvent | Temperature (°C) | Racemization Level |
| DIC | None | DCM | 25 | High |
| DIC | HOBt | DCM | 0 | Low |
| HATU | None | DMF | 25 | Very Low |
| COMU | None | DMF | 25 | Very Low |
Note: Racemization levels are qualitative and can vary based on the specific substrate.[1][15]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Racemization During Amide Coupling
This protocol is designed for coupling a chiral N-protected piperidine carboxylic acid with an amine, minimizing the risk of racemization.[1]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-protected chiral piperidine carboxylic acid (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: To the cooled solution, add a racemization-suppressing additive such as 1-hydroxy-7-azabenzotriazole (HOAt) (1.0 eq).
-
Activation: Add the coupling reagent, for example, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.0 eq), to the mixture.
-
Base Addition: Slowly add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH4Cl and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Enzymatic Kinetic Resolution of a Racemic Piperidine Derivative
This protocol provides a general workflow for the enzymatic kinetic resolution of a racemic piperidine alcohol.[14]
-
Enzyme Selection and Preparation: Choose a suitable lipase (e.g., Candida antarctica lipase B, CAL-B) immobilized on a solid support.
-
Reaction Setup: To a solution of the racemic piperidine alcohol (1.0 eq) in a suitable organic solvent (e.g., tert-butyl methyl ether), add the immobilized lipase.
-
Acyl Donor Addition: Add an acyl donor, such as vinyl acetate (excess), to the mixture.
-
Reaction: Shake the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion by chiral HPLC or GC.
-
Termination: When approximately 50% conversion is reached, filter off the enzyme.
-
Separation: Separate the acylated product from the unreacted alcohol by column chromatography.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of both the product and the remaining starting material by chiral HPLC or GC analysis.
Visualizations
Caption: Mechanism of racemization via an oxazolone intermediate.
Caption: Troubleshooting workflow for loss of enantiomeric excess.
Caption: Overview of synthetic strategies for chiral piperidines.
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. escholarship.org [escholarship.org]
- 4. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (R)-1-N-Boc-piperidine-2-ethanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-1-N-Boc-piperidine-2-ethanol, a key chiral building block in pharmaceutical development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common method of protecting (R)-piperidine-2-ethanol with di-tert-butyl dicarbonate (Boc anhydride).
Issue 1: Low or No Product Yield
Question: My reaction shows a very low yield of the desired N-Boc protected product. What are the potential causes and how can I improve it?
Answer: Low yield is a common issue that can stem from several factors related to reagents, reaction conditions, or work-up procedures. Here are the primary aspects to investigate:
-
Incomplete Reaction:
-
Insufficient Boc Anhydride ((Boc)₂O): Ensure you are using a slight excess of Boc anhydride (typically 1.1 to 1.5 equivalents) to drive the reaction to completion. An inadequate amount will leave unreacted starting material.
-
Suboptimal Base: The choice and amount of base are critical. A weak or insufficient amount of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), may not efficiently facilitate the reaction. Ensure at least one equivalent of the base is used.
-
Low Reaction Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50°C) can increase the reaction rate, especially if the starting amine is not highly reactive.[1]
-
Short Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Some reactions may require stirring overnight.[1][2]
-
-
Side Reactions:
-
Di-Boc Protection: The formation of a di-tert-butoxycarbonyl (di-Boc) protected amine is a potential side reaction, though less common for secondary amines compared to primary amines. To avoid this, use a controlled excess of Boc anhydride and avoid overly harsh conditions.
-
O-Boc Protection: The hydroxyl group of the ethanol moiety can also be protected by Boc anhydride, especially in the presence of a strong base or a catalyst like 4-(Dimethylamino)pyridine (DMAP). To favor N-protection, avoid strong bases that can deprotonate the alcohol and run the reaction at room temperature or below.[3]
-
-
Product Loss During Work-up and Purification:
-
Aqueous Work-up: Ensure proper phase separation during extraction. The product is moderately polar and might have some solubility in the aqueous phase. Thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is crucial.
-
Purification: The product can be an oil or a low-melting solid, which can make handling difficult.[2] During column chromatography, the polar nature of the hydroxyl group may cause streaking. Using a solvent system with a small amount of a polar solvent like methanol can improve the separation.
-
Issue 2: Formation of Impurities
Question: My final product is contaminated with significant impurities. How can I identify and minimize them?
Answer: Besides unreacted starting material and side products from the reaction itself, impurities can be introduced from the reagents or during the work-up.
-
Unreacted (R)-piperidine-2-ethanol: This indicates an incomplete reaction. Refer to the troubleshooting points for low yield to address this.
-
Excess Boc Anhydride and its Byproducts: Unreacted Boc anhydride and its hydrolysis product, tert-butanol, can contaminate the final product. A proper aqueous work-up, including washes with a mild base like sodium bicarbonate solution, can help remove these. Residual Boc anhydride may also be removed under high vacuum.[1]
-
Salts: If a base like triethylamine is used, the corresponding hydrochloride salt can precipitate. Washing the organic layer with water during the work-up is essential to remove these salts.
A general workflow for troubleshooting low yields is presented in the following diagram:
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the Boc protection of (R)-piperidine-2-ethanol? A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and effective solvents for this reaction. Acetonitrile is also a viable option. Some protocols have reported using a mixture of water and methanol, which can be beneficial for the solubility of the starting amine salt.[1][2][4]
Q2: Is a base always necessary for this reaction? A2: While not strictly essential, as the byproduct tert-butoxide is basic, adding a non-nucleophilic base like triethylamine (TEA) is highly recommended. It neutralizes the generated acid and drives the reaction towards completion, generally leading to higher yields and faster reaction times.[3]
Q3: Can I use 4-(Dimethylamino)pyridine (DMAP) as a catalyst? A3: DMAP can accelerate the reaction, but it should be used with caution. For a relatively nucleophilic amine like piperidine-2-ethanol, DMAP is usually not necessary. Its use can increase the risk of side reactions, including the undesired O-protection of the hydroxyl group.[3]
Q4: How can I purify the final product? A4: The most common method for purifying this compound is flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.[4] Given that the product can be an oil or a low-melting solid, careful handling during purification is necessary.[2]
Q5: Are there alternative protecting groups I can use? A5: Yes, if the Boc group proves problematic for subsequent synthetic steps, other N-protecting groups can be employed. Common alternatives include the Carbobenzyloxy (Cbz) group, which is removed by hydrogenolysis, and the 9-Fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Data Presentation
The following table summarizes various reported conditions for the synthesis of N-Boc-piperidine-2-alkanol derivatives to provide a comparative overview of how different parameters can affect the reaction yield.
| Starting Material | (Boc)₂O (eq.) | Base (eq.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 2-Piperidinemethanol | 1.05 | - | Acetonitrile | 25°C | 20 | 89 | [4] |
| 2-Piperidinemethanol | 1.2 | Triethylamine (3.5) | Dichloromethane | Room Temp. | 16 | Quantitative | [2] |
| 2-Piperidinemethanol | 1.2 | Triethylamine (3.5) | Dichloromethane | Not specified | 1 | Not specified | [4] |
| Aminoglycosides | 1.6 | Triethylamine (0.7 parts by vol.) | Water/Methanol (1:1) | 55°C | 16 | 90-97 | [1] |
Experimental Protocols
Below are detailed methodologies for the synthesis of N-Boc protected piperidine-2-alkanol derivatives, which can be adapted for the synthesis of this compound.
Protocol 1: Boc Protection in Dichloromethane
This protocol is a standard procedure using triethylamine as a base in an organic solvent.[2]
Materials:
-
(R)-piperidine-2-ethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (R)-piperidine-2-ethanol (1.0 eq.) in anhydrous DCM.
-
To the stirred solution, add triethylamine (1.5-3.5 eq.).
-
Add di-tert-butyl dicarbonate (1.1-1.2 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 16 hours.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Protocol 2: Boc Protection in Acetonitrile without an Added Base
This protocol provides an alternative method that does not require an external base.[4]
Materials:
-
(R)-piperidine-2-ethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Acetonitrile, anhydrous
Procedure:
-
Dissolve (R)-piperidine-2-ethanol (1.0 eq.) in anhydrous acetonitrile.
-
Add di-tert-butyl dicarbonate (1.05 eq.) to the solution.
-
Stir the reaction mixture at room temperature for approximately 20 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography as described in Protocol 1.
The general workflow for the synthesis and purification is illustrated below:
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Oxidation of N-Boc-Protected Piperidine Alcohols
Welcome to the technical support center for challenges related to the oxidation of N-Boc-protected piperidine alcohols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the oxidation of N-Boc-protected piperidine alcohols.
General & Pre-Reaction Queries
Q1: How do I choose the right oxidation method for my N-Boc-protected piperidine alcohol?
A1: The choice of oxidant is critical and depends on your substrate's sensitivity, reaction scale, and available equipment.[1]
-
Swern Oxidation: A high-yielding and reliable option, but it requires cryogenic temperatures (-78 °C) and produces foul-smelling dimethyl sulfide.[1][2] It is suitable for acid-sensitive substrates.[2]
-
Dess-Martin Periodinane (DMP) Oxidation: A very mild and convenient method that runs at room temperature with a simple workup.[3][4] However, the reagent can be explosive under certain conditions, and the reaction generates acetic acid, which may affect highly acid-labile substrates.[3][5]
-
TEMPO-Catalyzed Oxidation: An excellent choice for large-scale reactions due to its use of a catalytic amount of TEMPO with an inexpensive co-oxidant like bleach (NaOCl).[1][6] It is generally mild, but side reactions like chlorination can occur.[7]
Use the decision-making workflow below to guide your selection.
Troubleshooting Poor Yields & Incomplete Reactions
Q2: My reaction has a low yield or is incomplete. What are the common causes and solutions?
A2: Low yields can stem from several factors. A systematic approach is best for troubleshooting. First, analyze your crude reaction mixture using TLC, LC-MS, or ¹H NMR to diagnose the issue.[8]
Managing Side Reactions
Q3: I'm observing a new, more polar spot by TLC and a mass loss of 100 Da in my LC-MS. What is happening?
A3: This is a classic sign of N-Boc deprotection. The Boc group is acid-labile and can be cleaved under certain oxidative conditions, especially those that generate acidic byproducts.[9][10]
-
Cause with DMP: Dess-Martin oxidation produces two equivalents of acetic acid, which can be sufficient to cleave the Boc group.[3]
-
Cause with Swern: While generally safe, improper quenching or workup can lead to acidic conditions. The use of oxalyl chloride itself can also be a source of acid if not handled carefully.[11]
-
Prevention:
-
For DMP oxidations, add a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or pyridine to the reaction mixture to buffer the generated acid.[3]
-
Ensure your solvents and reagents are anhydrous, as water can exacerbate decomposition pathways.
-
Q4: The stereocenter alpha (α) to the newly formed ketone is epimerizing. How can I prevent this?
A4: Epimerization at the α-carbon occurs via the formation of an enol or enolate intermediate, which is favored by basic conditions.
-
Cause with Swern: The triethylamine (Et₃N) base used is often the culprit.[2]
-
Prevention:
-
Replace triethylamine with a bulkier, less nucleophilic base like diisopropylethylamine (DIPEA).[2]
-
Maintain strict temperature control and add the base slowly at -78 °C. Do not let the reaction warm up prematurely.
-
Minimize the reaction time after the addition of the base.
-
Method-Specific Troubleshooting
Q5: My Swern oxidation has a pungent, unpleasant odor. Is this normal and can it be managed?
A5: Yes, this is normal. The odor is from the byproduct dimethyl sulfide (DMS), which has a very low odor threshold.[12]
-
Management: Always perform the reaction and workup in a well-ventilated fume hood.
-
Decontamination: To neutralize the odor on glassware, rinse it with a solution of sodium hypochlorite (bleach) or Oxone®, which oxidizes the volatile DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).[2]
Q6: My TEMPO-catalyzed reaction is sluggish and giving low conversion. How can I improve it?
A6: The efficiency of TEMPO-catalyzed oxidations can be sensitive to several factors.
-
pH: The reaction rate is pH-dependent. Ensure you have added the correct amount of bicarbonate buffer as specified in the protocol.[6]
-
Co-oxidant quality: The concentration of commercial bleach can vary. If the reaction is slow, consider using a fresh bottle of bleach or titrating it to determine its exact concentration.
-
Catalyst Turnover: Ensure all components (TEMPO, co-catalysts like NaBr or KBr) are present in the correct catalytic amounts. For challenging substrates, slightly increasing the TEMPO loading (e.g., from 1 mol% to 5 mol%) may help.
Comparison of Common Oxidation Methods
The table below summarizes key quantitative and qualitative aspects of the three most common oxidation methods for N-Boc-4-hydroxypiperidine.[1]
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) | TEMPO/Bleach Oxidation |
| Typical Yield | >95% | 90-98% | 85-95% |
| Purity | >98% | >97% | >95% |
| Reaction Time | 2-4 hours | 1-3 hours | 1-2 hours |
| Temperature | -78 °C | Room Temperature | 0 °C to Room Temperature |
| Advantages | High yield, reliable, tolerates many functional groups.[2] | Mild conditions, convenient, easy workup.[3] | Catalytic, inexpensive reagents, environmentally friendly.[1] |
| Disadvantages | Requires cryogenic setup, produces malodorous DMS byproduct.[12] | Reagent is potentially explosive, generates acidic byproduct.[3][5] | Can be substrate-dependent, risk of halogenated byproducts.[7] |
Key Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Swern Oxidation of N-Boc-4-hydroxypiperidine[1]
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 0.5 M) and cool to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (1.5 eq) to the DCM, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO, 2.2 eq). Stir the mixture for 30 minutes at -78 °C.
-
Substrate Addition: Add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in a small amount of anhydrous DCM dropwise to the activated DMSO mixture. Stir for 1 hour at -78 °C.
-
Base Addition: Add triethylamine (Et₃N, 5.0 eq) dropwise. The mixture may become thick. Stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation[1]
-
Setup: To a round-bottom flask, add N-Boc-4-hydroxypiperidine (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature. For acid-sensitive substrates, add solid sodium bicarbonate (2.0 eq) to the mixture.
-
Reaction: Stir the suspension at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 Ethyl Acetate/Hexanes mobile phase).
-
Workup: Upon completion, dilute the reaction with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear. Separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 3: TEMPO-Catalyzed Oxidation[1]
-
Setup: In a round-bottom flask, dissolve N-Boc-4-hydroxypiperidine (1.0 eq), TEMPO (0.01 eq), and sodium bromide (0.1 eq) in dichloromethane (DCM, 0.5 M).
-
Biphasic Mixture: Add a saturated aqueous solution of sodium bicarbonate (2.0 eq). Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Oxidant Addition: Slowly add commercial bleach (e.g., Clorox®, ~8.25% NaOCl, 1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C. The reaction mixture will typically turn from orange to pale yellow.
-
Reaction: Stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. byjus.com [byjus.com]
Stability of the Boc protecting group under various reaction conditions
Welcome to the technical support center for the tert-butoxycarbonyl (Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability of the Boc group under various reaction conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your synthetic chemistry endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the Boc protecting group?
A1: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group valued for its unique stability profile.[1] It is exceptionally stable under a wide range of basic, nucleophilic, and reductive conditions.[2] However, it is characteristically labile to acid, which allows for its selective removal under mild conditions.[1] This orthogonality to other common protecting groups, like the base-labile Fmoc and the hydrogenolysis-labile Cbz groups, is a key advantage in multi-step synthesis.[1][3]
Q2: Under what acidic conditions is the Boc group typically cleaved?
A2: The Boc group is readily cleaved by strong acids.[4] The most common reagents are trifluoroacetic acid (TFA), often used as a 20-50% solution in dichloromethane (DCM), or hydrogen chloride (HCl), typically as a 4M solution in 1,4-dioxane.[1][5] Cleavage is usually rapid, occurring within 30 minutes to a few hours at room temperature.[5] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[6][7]
Q3: Is the Boc group stable to basic conditions?
A3: Yes, the Boc group is generally robust under basic conditions.[8] It is stable to common bases like sodium hydroxide (NaOH), triethylamine (TEA), and even stronger, non-nucleophilic bases like lithium diisopropylamide (LDA).[8][9] This stability makes it compatible with a wide array of reactions that are performed in the presence of bases.
Q4: How does the Boc group behave under reductive conditions?
A4: The Boc group is stable to most reductive conditions. It is resistant to catalytic hydrogenation (e.g., H₂ over Pd/C), which is used to cleave Cbz groups.[3][7] It is also stable to hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[8] However, N-Boc indoles can be less stable and may undergo cleavage under certain reductive conditions.[10]
Q5: What is the stability of the Boc group towards oxidizing agents?
A5: The Boc group is stable towards many common oxidizing agents, such as potassium permanganate (KMnO₄) and m-chloroperoxybenzoic acid (mCPBA).[8] This allows for selective oxidation of other functional groups in the presence of a Boc-protected amine.
Q6: Can Boc-protected amines react with organometallic reagents?
A6: Boc-protected amines are generally stable to highly basic and nucleophilic organometallic reagents like Grignard reagents (RMgX) and organolithiums (RLi).[8][11] These reagents typically do not react with the carbamate functionality, allowing for transformations at other sites in the molecule.
Data Presentation: Stability Summary
The following tables summarize the stability of the Boc group under various common reaction conditions.
Table 1: Stability in Acidic and Basic Conditions
| Category | Reagent/Condition | Solvent | Temperature | Outcome | Citation(s) |
| Acidic | Trifluoroacetic acid (TFA) (20-50%) | Dichloromethane (DCM) | Room Temp | Rapid Cleavage | [1][9] |
| Hydrochloric acid (HCl) (e.g., 4M) | 1,4-Dioxane / Methanol | Room Temp | Effective Cleavage | [5][9] | |
| Aqueous Phosphoric Acid | Water | Not specified | Effective Cleavage | [9] | |
| Lewis Acids (e.g., TMSI, AlCl₃, ZnBr₂) | Dichloromethane (DCM) | Varies | Cleavage (Milder options) | [9][12] | |
| Basic | Sodium hydroxide (NaOH) | Water/THF | Room Temp | Stable | [9] |
| Triethylamine (TEA) | Various Organic | Room Temp | Stable | [8] | |
| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C to Room Temp | Stable | [8] | |
| Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | Room Temp | Stable | [8] |
Table 2: Stability in Reductive, Oxidative, and Other Conditions
| Category | Reagent/Condition | Solvent | Temperature | Outcome | Citation(s) |
| Reductive | H₂ / Palladium on Carbon (Pd/C) | Methanol / Ethyl Acetate | Room Temp | Stable | [3] |
| Sodium borohydride (NaBH₄) | Alcohols | Room Temp | Stable | [8] | |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to Reflux | Stable | [8] | |
| Oxidative | m-CPBA | Dichloromethane (DCM) | Room Temp | Stable | [8] |
| Potassium permanganate (KMnO₄) | Water/Acetone | Room Temp | Stable | [8] | |
| Organometallic | Grignard Reagents (RMgX) | Diethyl Ether / THF | Varies | Stable | [8] |
| Organolithium Reagents (RLi) | Hexanes / Diethyl Ether | Varies | Stable | [8] | |
| Nucleophiles | Amines, Thiols, Enolates | Various | Varies | Stable | [8] |
Troubleshooting Guides
This section addresses common issues encountered during reactions involving the Boc group.
Issue 1: Incomplete Deprotection
Symptoms:
-
Significant amount of starting material observed by TLC or LC-MS after the reaction.
-
Low yield of the desired amine product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Acid | Increase the concentration of the acid (e.g., from 20% to 50% TFA) or switch to a stronger acid system like 4M HCl in dioxane.[6] |
| Inadequate Reaction Time or Temperature | Increase the reaction time and monitor progress closely. Gentle warming may be required for sterically hindered substrates, but be cautious of potential side reactions.[6] |
| Steric Hindrance | Substrates with significant steric bulk around the Boc group may require harsher conditions, such as higher acid concentration or longer reaction times.[13] |
| Poor Solvent Choice | Ensure the Boc-protected substrate is fully soluble in the reaction solvent. For solid-phase synthesis, ensure the resin is adequately swollen.[6] |
Issue 2: Side Reaction - t-Butylation
Symptoms:
-
Formation of byproducts with a mass corresponding to the addition of a tert-butyl group (+56 Da).
-
Particularly common with electron-rich aromatic rings (e.g., tryptophan) or other nucleophilic residues (e.g., methionine).[6][13]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Reactive t-Butyl Cation | The electrophilic tert-butyl cation generated during deprotection can alkylate nucleophilic sites.[6] |
| Absence of Scavengers | Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, thioanisole, or phenol.[4][13] A standard mixture is TFA/TIS/H₂O (95:2.5:2.5).[13] |
Issue 3: Side Reaction - Trifluoroacetylation
Symptoms:
-
Formation of a byproduct with a mass corresponding to the addition of a trifluoroacetyl group (+96 Da).
-
Occurs when using TFA for deprotection, where the newly formed amine reacts with an activated form of TFA.[6]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Reactive Deprotected Amine | The deprotected amine is nucleophilic and can be acylated by TFA-related species.[13] |
| Workup Procedure | After deprotection, ensure thorough removal of TFA by co-evaporation with a non-polar solvent like toluene. Neutralization of the TFA salt with a mild base during workup can also prevent this.[6] |
| Choice of Acid | Consider using an alternative acid, such as 1-2M HCl in an organic solvent like dioxane, to avoid this side reaction.[6] |
Experimental Protocols
Protocol 1: General N-Boc Protection of a Primary Amine
This protocol describes a standard procedure for the protection of a primary amine using di-tert-butyl dicarbonate.[1]
Reagents:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[1]
-
Triethylamine (TEA) (1.2 eq) or another suitable base[1]
-
Tetrahydrofuran (THF) or other suitable solvent
Procedure:
-
Dissolve the amine (1.0 eq) in THF in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.[1]
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.[1]
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the N-Boc protected amine.
Protocol 2: General N-Boc Deprotection using TFA
This protocol outlines a standard method for the removal of a Boc group using trifluoroacetic acid.[1]
Reagents:
-
N-Boc protected amine (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger, e.g., Triisopropylsilane (TIS)
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).
-
(Optional) If the substrate contains sensitive nucleophilic groups, add a scavenger (e.g., TIS, 2.5-5% v/v).[13]
-
Slowly add trifluoroacetic acid (TFA) to the solution at 0 °C. The final concentration of TFA is typically between 20-50% (v/v).[1] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[1]
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC or LC-MS.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[1]
-
To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[13]
-
The resulting amine TFA salt can be used directly or neutralized with a mild base during an aqueous workup.
Mandatory Visualizations
Caption: General experimental workflow for N-Boc protection of an amine.
Caption: Troubleshooting decision tree for common Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Reactions Involving (R)-1-N-Boc-piperidine-2-ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-1-N-Boc-piperidine-2-ethanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-up procedures.
I. Boc-Deprotection
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a common step in syntheses involving this compound. This section provides guidance on work-up procedures and troubleshooting for this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the standard work-up procedure for a Boc-deprotection reaction using Trifluoroacetic Acid (TFA)?
A1: The standard work-up involves removing the volatile reagents under reduced pressure. The crude product can then be purified by methods such as extraction or chromatography.[1] If the resulting amine TFA salt is not soluble in the work-up solvent, co-evaporation with a solvent like toluene can help in removing residual TFA.[1] A basic wash, for instance with saturated aqueous sodium bicarbonate, can be used to neutralize the TFA salt.[1]
Q2: My Boc-deprotection reaction is incomplete. What are the possible causes and solutions?
A2: Incomplete Boc-deprotection can be due to several factors, including insufficient acid strength or concentration, inadequate reaction time, or steric hindrance. To address this, you can try increasing the acid concentration (e.g., from 20% to 50% TFA in DCM), extending the reaction time while monitoring with TLC or LC-MS, or using a stronger acid system like 4M HCl in 1,4-dioxane.
Q3: I am observing unexpected byproducts in my Boc-deprotection reaction. What are they and how can I avoid them?
A3: Common byproducts include tert-butylation of nucleophilic residues and trifluoroacetylation of the deprotected amine. The formation of these byproducts can be minimized by using scavengers like triisopropylsilane (TIS) to trap the tert-butyl cation and by performing a careful aqueous work-up with a mild base to remove the TFA salt.
Troubleshooting Guide: Boc-Deprotection
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid strength or concentration. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM). |
| Inadequate reaction time. | Extend the reaction time and monitor progress by TLC or LC-MS. | |
| Steric hindrance at the reaction site. | Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane. | |
| Formation of Byproducts | tert-butylation of nucleophilic sites. | Add a scavenger, such as triisopropylsilane (TIS), to the reaction mixture. |
| Trifluoroacetylation of the deprotected amine. | Perform a careful aqueous work-up with a mild base (e.g., saturated sodium bicarbonate) to neutralize and remove the TFA salt. | |
| Difficulty in Product Isolation | Product is a TFA salt and is oily or difficult to handle. | Co-evaporate the crude product with toluene to remove residual TFA. Consider converting the TFA salt to a different salt (e.g., HCl salt) which may be more crystalline. |
Experimental Protocol: Standard Boc-Deprotection using TFA in DCM
-
Dissolve the Boc-protected this compound derivative in anhydrous dichloromethane (DCM) (0.1-0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).
-
(Optional) Add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For aqueous work-up, dilute the reaction mixture with an organic solvent and wash with a basic solution (e.g., saturated aqueous sodium bicarbonate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
II. Oxidation of the Hydroxyl Group
The primary alcohol of this compound can be oxidized to the corresponding aldehyde. This section covers work-up procedures for common oxidation reactions.
Frequently Asked Questions (FAQs)
Q4: How do I work up a Swern oxidation of this compound?
A4: After the reaction is complete, quench by adding water. Separate the organic layer and wash it sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine. Dry the organic layer over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography.[2]
Q5: The dimethyl sulfide (DMS) from my Swern oxidation has a very strong and unpleasant odor. How can I mitigate this?
A5: To manage the DMS odor, you can bubble a stream of inert gas (e.g., nitrogen or argon) through the reaction mixture and into a trap containing a dilute bleach solution to oxidize the DMS.[3] It is also recommended to wash all glassware with bleach in a well-ventilated fume hood after the experiment.[3]
Q6: What is the recommended work-up for a Dess-Martin Periodinane (DMP) oxidation?
A6: The work-up for a DMP oxidation typically involves quenching the reaction with a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. The byproduct, iodinane, is often insoluble in common organic solvents and can be removed by filtration through a pad of celite. Subsequent aqueous washes will further remove any remaining byproducts.
Troubleshooting Guide: Oxidation Reactions
| Problem | Possible Cause | Recommended Solution |
| Swern Oxidation | ||
| Incomplete reaction | Insufficient amount of oxidizing agent. | Ensure accurate stoichiometry of reagents. |
| Reaction temperature too high. | Maintain the reaction temperature at -78°C during the addition of reagents. | |
| Foul odor of DMS | Volatilization of dimethyl sulfide. | Use a bleach trap to capture and oxidize DMS. Work in a well-ventilated fume hood. |
| Dess-Martin Oxidation | ||
| Gummy precipitate during work-up | Formation of mono-acetoxy iodinane byproduct. | Treat the reaction mixture with aqueous NaOH or Na2S2O3 to convert the byproduct to easier-to-remove substances.[4][5] |
| Difficulty filtering the periodinane byproduct | Byproduct is very fine and clogs the filter paper. | Use a sintered funnel under vacuum and a wide but thin plug of celite for filtration. Adding a less polar solvent like ether or hexanes can help precipitate the byproduct.[4][5] |
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until both layers are clear.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
III. Esterification and Etherification
The hydroxyl group of this compound can also undergo esterification or etherification. This section provides guidance on the work-up procedures for these transformations.
Frequently Asked Questions (FAQs)
Q7: What is a typical work-up for an esterification reaction using an acyl chloride?
A7: After the reaction is complete, the mixture is typically diluted with an organic solvent and washed with water to remove any unreacted acyl chloride and the HCl byproduct. A wash with a mild base like saturated aqueous sodium bicarbonate will neutralize any remaining acid. The organic layer is then dried and concentrated to give the crude ester, which can be purified by chromatography.
Q8: How should I work up a Williamson ether synthesis reaction?
A8: The work-up for a Williamson ether synthesis involves quenching the reaction, often with water or a saturated aqueous ammonium chloride solution. The product is then extracted into an organic solvent. The organic layer is washed with water and brine to remove any remaining base and salts, dried over an anhydrous drying agent, and concentrated to yield the crude ether. Purification is typically achieved through column chromatography.
Troubleshooting Guide: Esterification and Etherification
| Problem | Possible Cause | Recommended Solution |
| Esterification | ||
| Low yield | Incomplete reaction. | Ensure anhydrous conditions as acyl chlorides are sensitive to moisture. Use a slight excess of the acyl chloride. |
| Hydrolysis of the ester during work-up. | Use mild basic conditions (e.g., saturated NaHCO3) for washing and avoid prolonged contact with aqueous layers. | |
| Williamson Ether Synthesis | ||
| Low yield | Incomplete deprotonation of the alcohol. | Ensure a strong enough base (e.g., NaH) is used and that the reaction is carried out under anhydrous conditions. |
| Elimination side reaction. | Use a primary alkyl halide if possible, as secondary and tertiary halides are more prone to elimination. | |
| Emulsion formation during work-up | Presence of both polar and non-polar components. | Add brine to the aqueous layer to increase its ionic strength, which can help break the emulsion. |
Experimental Protocol: Esterification with an Acyl Chloride
-
Dissolve this compound (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by flash column chromatography.
References
Validation & Comparative
A Comparative Guide to the NMR Spectroscopy of (R)-1-N-Boc-piperidine-2-ethanol and Its Analogs
For researchers and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of chiral molecules such as (R)-1-N-Boc-piperidine-2-ethanol. This guide provides a comparative overview of the NMR data for this compound and related structures, details experimental protocols for analysis, and outlines the general workflow for such studies.
Comparative NMR Data
| Compound Name | Ring Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Piperidine [1] | 2, 6 | ~2.84 (t) | 47.9 |
| 3, 5 | ~1.56 (quintet) | 27.2 | |
| 4 | ~1.49 (quintet) | 25.1 | |
| 1-Boc-piperidine [2] | 2, 6 | 3.39 (t) | 44.5 |
| 3, 5 | 1.54 (m) | 25.8 | |
| 4 | 1.54 (m) | 24.5 | |
| Boc (C(CH₃)₃) | 1.45 (s) | 79.2 | |
| Boc (C(CH₃)₃) | - | 28.5 | |
| (R)-1-N-Boc-piperidine-3-ethanol [] | - | Data not specified | Data not specified |
Note: The spectral data for this compound is not explicitly detailed in the publicly available literature. Researchers would need to acquire this data experimentally.
Experimental Protocols for NMR Analysis of Chiral Alcohols
A robust method for the NMR analysis of chiral alcohols like this compound involves derivatization with a chiral agent to distinguish between enantiomers. An efficient and environmentally friendly "in-tube" procedure has been developed for this purpose.[4][5]
Objective: To determine the enantiomeric purity and absolute configuration of a chiral alcohol.
Materials:
-
Chiral alcohol sample (e.g., this compound)
-
Chiral derivatizing agent (e.g., (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid, MTPA, or α-methoxy-α-phenylacetic acid, MPA)
-
Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide, DCC)
-
Acylation catalyst (e.g., 4-dimethylaminopyridine, DMAP)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
Procedure:
-
A solution of the chiral alcohol, the chiral derivatizing agent, DCC, and DMAP is prepared directly in an NMR tube.
-
The tube is shaken for approximately one minute to initiate the derivatization reaction.
-
The sample can be analyzed in less than five minutes, with accurate measurements possible for samples smaller than 0.01 mg.[4]
-
The reaction forms diastereomeric esters, which will exhibit distinct signals in the ¹H, ¹³C, and, if applicable, ¹⁹F NMR spectra.
-
The enantiomeric excess can be determined by integrating the signals corresponding to each diastereomer.
This "in-tube" method is advantageous as it minimizes waste and reduces sample preparation time compared to traditional derivatization techniques that require separate reaction and purification steps.[4]
Workflow for NMR Analysis of Chiral Alcohols
The following diagram illustrates the general workflow for the NMR spectroscopic analysis of a chiral alcohol, incorporating the "in-tube" derivatization method.
Caption: Workflow for the NMR analysis of a chiral alcohol.
This guide provides a framework for the NMR spectroscopic analysis of this compound and its derivatives. While specific comparative data requires experimental work, the provided protocols and illustrative data for related compounds offer a solid starting point for researchers in the field.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 1-Boc-piperidine(75844-69-8) 1H NMR [m.chemicalbook.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Guide to the Determination of Enantiomeric Excess of (R)-1-N-Boc-piperidine-2-ethanol
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules is a critical aspect of quality control and stereoselective synthesis. This guide provides an objective comparison of three common analytical techniques for determining the enantiomeric excess of (R)-1-N-Boc-piperidine-2-ethanol: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The performance of these methods is compared using representative experimental data, and detailed methodologies are provided.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on various factors, including the required accuracy, sample throughput, and available instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Separation of volatile enantiomers (often after derivatization) in the gas phase based on their interaction with a chiral stationary phase. | Use of a chiral solvating or derivatizing agent to induce a diastereomeric environment, resulting in different chemical shifts for the enantiomers. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Derivatization to increase volatility and improve peak shape is typically required. | Simple mixing with a chiral auxiliary (solvating or derivatizing agent) in an NMR solvent. |
| Key Performance Characteristics | High resolution and sensitivity, widely applicable, and well-established.[1] | High efficiency, fast analysis times, and high sensitivity.[2] | Rapid analysis, non-destructive, and provides structural information, but generally less sensitive than chromatographic methods.[3] |
| Typical Chiral Selector | Polysaccharide-based CSPs (e.g., Chiralpak® series).[4] | Cyclodextrin-based CSPs.[5] | Chiral derivatizing agents (e.g., Mosher's acid chloride) or chiral solvating agents.[6] |
Experimental Protocols and Representative Data
The following sections provide detailed experimental protocols and representative quantitative data for each analytical technique. This data is illustrative of the expected performance for the analysis of this compound based on established methods for similar N-Boc protected amino alcohols.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the direct separation and quantification of enantiomers.[1] Polysaccharide-based chiral stationary phases are particularly effective for a broad range of chiral compounds, including N-Boc protected amino alcohols.
Experimental Protocol
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio with 0.1% diethylamine (DEA) added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
Representative Data
| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| (S)-1-N-Boc-piperidine-2-ethanol | 8.5 | 10000 | \multirow{2}{*}{2.1} |
| This compound | 10.2 | 990000 |
Calculation of Enantiomeric Excess (ee): ee (%) = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100 ee (%) = [ |990000 - 10000| / (990000 + 10000) ] x 100 = 98%
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC can offer high resolution and rapid analysis times.[2] Derivatization of the alcohol and amine functionalities is often necessary to enhance volatility and improve chromatographic performance.
Experimental Protocol
-
Derivatization: The sample is derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form the corresponding trimethylsilyl (TMS) ether.
-
Instrumentation: Standard GC system with a Flame Ionization Detector (FID).
-
Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 1 min.
-
Ramp: 5 °C/min to 200 °C.
-
Hold at 200 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Injection: 1 µL, split ratio 50:1.
Representative Data
| Enantiomer (as TMS derivative) | Retention Time (min) | Peak Area | Resolution (Rs) |
| (S)-enantiomer | 15.2 | 12000 | \multirow{2}{*}{1.8} |
| (R)-enantiomer | 15.8 | 988000 |
Calculation of Enantiomeric Excess (ee): ee (%) = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100 ee (%) = [ |988000 - 12000| / (988000 + 12000) ] x 100 = 97.6%
Chiral NMR Spectroscopy
NMR spectroscopy, with the aid of a chiral derivatizing agent such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[6] The reaction of the chiral alcohol with Mosher's acid chloride forms diastereomeric esters, which exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum.
Experimental Protocol
-
Derivatization: To a solution of the sample in an NMR tube containing deuterated chloroform (CDCl₃) and a small amount of pyridine, a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride is added. The reaction is allowed to proceed to completion.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Experiment: ¹H NMR spectrum acquisition.
-
Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to the diastereomeric Mosher's esters. The protons on the carbon bearing the ester group or the methoxy protons of the Mosher's reagent are often well-resolved.
Representative Data
| Diastereomer | Proton Signal | Chemical Shift (δ, ppm) | Integral |
| (R,R)-Mosher's ester | Methoxy (-OCH₃) | 3.55 | 99.0 |
| (S,R)-Mosher's ester | Methoxy (-OCH₃) | 3.52 | 1.0 |
Calculation of Enantiomeric Excess (ee): ee (%) = [ |Integral(R,R) - Integral(S,R)| / (Integral(R,R) + Integral(S,R)) ] x 100 ee (%) = [ |99.0 - 1.0| / (99.0 + 1.0) ] x 100 = 98%
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. sfera.unife.it [sfera.unife.it]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Piperidine Synthons: (R)-1-N-Boc-piperidine-2-ethanol and Alternatives in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the stereoselective synthesis of piperidine-containing molecules is a critical task. The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and natural products. The choice of the starting chiral building block, or synthon, significantly influences the efficiency, cost-effectiveness, and overall success of a synthetic route. This guide provides an objective comparison of (R)-1-N-Boc-piperidine-2-ethanol with other prominent chiral piperidine synthons, supported by experimental data and detailed protocols.
This comparison will focus on the synthesis of two exemplary targets: the hemlock alkaloid (+)-coniine, a classic benchmark for stereoselective synthesis, and a key chiral intermediate for the PARP inhibitor Niraparib, highlighting the industrial relevance of these synthons.
Executive Summary
This compound is a versatile and readily available chiral synthon that offers a straightforward entry to 2-substituted piperidines. Its primary alcohol functionality can be easily manipulated to introduce a variety of side chains. However, other synthons, such as L-pipecolic acid, phenylglycinol-derived lactams, and those accessed through biocatalytic methods, present alternative strategies with their own distinct advantages and disadvantages in terms of yield, stereoselectivity, and operational complexity. The optimal choice is contingent on the specific synthetic goals, scale, and available resources.
Performance Comparison: Synthesis of (+)-Coniine
The enantioselective synthesis of the simple yet stereochemically defined alkaloid (+)-coniine serves as an excellent case study for comparing the performance of different chiral piperidine synthons. The key metrics for this comparison are the overall yield and the enantiomeric excess (e.e.) of the final product.
| Chiral Synthon | Key Strategy | Overall Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| This compound | Oxidation, Wittig, Hydrogenation, Deprotection | ~54% (estimated from similar syntheses) | >99% | [1][2][3] |
| L-Pipecolic Acid | Reduction, Side-chain introduction | ~70% | >98% | [4] |
| Phenylglycinol-derived Lactam | Diastereoselective Alkylation | Good to Excellent | >98% | [2] |
| Biocatalytic Desymmetrization | Enzymatic Resolution | High | >99% | [5] |
Note: The overall yield for the this compound route is an estimation based on typical yields for the individual reaction types, as a complete synthesis with overall yield was not found in a single source.
Performance Comparison: Synthesis of Niraparib Intermediate
The synthesis of key chiral intermediates for pharmaceuticals like Niraparib provides a contemporary example of the industrial application of these synthons. One such intermediate is (S)-3-phenylpiperidine.
| Chiral Synthon/Method | Key Strategy | Overall Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| N-Boc-3-piperidone | Grignard, Dehydration, Asymmetric Hydrogenation | High | >99% | [3] |
| Chemo-enzymatic Dearomatization | Biocatalytic Reduction | 61% (for a related intermediate) | 99% | [6] |
Detailed Synthetic Approaches and Experimental Protocols
From this compound
This approach leverages the C2-chirality of the starting material and introduces the propyl side chain through a sequence of standard organic transformations.
Logical Workflow for (+)-Coniine Synthesis from this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Comparative Guide to Alternative Chiral Building Blocks for the Synthesis of Piperidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] The enantioselective synthesis of substituted piperidines is therefore a critical endeavor in drug discovery and development. Traditionally, the chiral pool, comprising readily available natural products like amino acids and carbohydrates, has been the primary source of chirality for these syntheses. However, the continuous pursuit of efficiency, stereocontrol, and molecular diversity has led to the development of a range of alternative chiral building blocks and auxiliaries.
This guide provides an objective comparison of the performance of three distinct and prominent chiral building block strategies for the synthesis of piperidine alkaloids, using the synthesis of the natural product (+)-sedamine as a comparative benchmark. We will delve into the use of chiral amine-derived synthons in organocatalytic reactions, phenylglycinol-derived chiral lactams, and carbohydrate-based chiral auxiliaries. The comparison is supported by experimental data on chemical yields and enantioselectivity, detailed experimental protocols for key transformations, and visualizations of the synthetic workflows.
Performance Comparison of Chiral Building Blocks in the Synthesis of (+)-Sedamine
The following table summarizes the key quantitative data for the synthesis of (+)-sedamine using three different chiral building block approaches. This allows for a direct comparison of their efficiency and stereoselectivity.
| Chiral Building Block Approach | Key Reaction | Overall Yield of Key Intermediate | Enantiomeric Excess (ee) of Key Intermediate | Reference |
| Chiral Amine Synthon | Organocatalytic Intramolecular Aza-Michael Addition | 80% (for the cyclized product) | 95% ee | [2][3] |
| Phenylglycinol-derived Lactam | Alkylation of Chiral Lactam | Not explicitly reported for (+)-sedamine synthesis in the provided results, but this method is widely used for synthesizing substituted piperidines.[4][5][6] | High diastereoselectivity is typically achieved.[6] | [4][5][6] |
| Carbohydrate Auxiliary | Domino Mannich-Michael Reaction | High diastereoselectivity reported for similar systems.[7] | High diastereoselectivity reported for similar systems.[7] | [7] |
Note: Direct comparative data for the synthesis of (+)-sedamine using phenylglycinol-derived lactams and carbohydrate auxiliaries was not available in the initial search results. The table reflects the general effectiveness of these methods for constructing chiral piperidine rings.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Organocatalytic Intramolecular Aza-Michael Addition for (+)-Sedamine Synthesis
This protocol is adapted from the enantioselective synthesis of (+)-sedamine precursors as described by Fustero et al.[2]
Materials:
-
N-Boc protected amino-α,β-unsaturated aldehyde
-
Jørgensen-type prolinol derivative catalyst (e.g., (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)
-
Anhydrous Toluene
-
Activated 4 Å molecular sieves
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-Boc protected amino-α,β-unsaturated aldehyde (1.0 eq).
-
Add anhydrous toluene to dissolve the substrate to a concentration of 0.1 M.
-
Add activated 4 Å molecular sieves to the solution.
-
Add the Jørgensen-type prolinol derivative catalyst (0.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
The resulting aldehyde is then subjected to a Wittig reaction with benzyltriphenylphosphonium bromide and n-butyllithium to install the phenethyl side chain.
-
Subsequent hydrogenation of the double bond and deprotection of the nitrogen yields (+)-sedamine.
Protocol 2: Synthesis of a Phenylglycinol-Derived Oxazolopiperidone Lactam
This is a general procedure for the formation of the chiral lactam building block.[4][5]
Materials:
-
(R)-Phenylglycinol
-
A δ-oxo acid derivative (e.g., an ester)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
A solution of (R)-phenylglycinol and the δ-oxo acid derivative in toluene is heated at reflux with azeotropic removal of water using a Dean-Stark apparatus.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
The solvent is removed under reduced pressure.
-
The resulting crude bicyclic lactam is purified by flash column chromatography.
-
This chiral lactam can then undergo stereoselective alkylation at various positions, followed by reductive cleavage of the auxiliary to yield the desired substituted piperidine.[6]
Protocol 3: Domino Mannich-Michael Reaction using a Carbohydrate Auxiliary
This protocol describes a general approach for the synthesis of chiral dehydropiperidinones.[7]
Materials:
-
O-pivaloylated arabinosylaldimine (chiral auxiliary-derived imine)
-
Danishefsky's diene (1-methoxy-3-(trimethylsiloxy)butadiene)
-
Anhydrous solvent (e.g., dichloromethane)
-
Lewis acid catalyst (optional, depending on substrate)
Procedure:
-
To a solution of the O-pivaloylated arabinosylaldimine in anhydrous dichloromethane at low temperature (e.g., -78 °C) is added Danishefsky's diene.
-
A Lewis acid catalyst can be added if required to promote the reaction.
-
The reaction mixture is stirred at low temperature until the reaction is complete as monitored by TLC.
-
The reaction is quenched, and the N-arabinosyl dehydropiperidinone is isolated and purified.
-
This intermediate can then be further functionalized, for example, through conjugate addition to introduce substituents, followed by removal of the carbohydrate auxiliary to yield the chiral piperidine derivative.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.
Caption: Organocatalytic synthesis of (+)-sedamine.
Caption: Phenylglycinol-derived lactam approach.
References
- 1. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective organocatalytic intramolecular aza-Michael reaction: a concise synthesis of (+)-sedamine, (+)-allosedamine, and (+)-coniine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Spectroscopic Analysis of Intermediates in the Synthesis of (R)-1-N-Boc-piperidine-2-ethanol: A Comparative Guide
For researchers and professionals in drug development, the synthesis of chiral molecules such as (R)-1-N-Boc-piperidine-2-ethanol is a critical process where confirmation of intermediates is paramount. This guide provides a comparative analysis of the spectroscopic data for the key intermediate and the final product in a common synthetic route, supported by detailed experimental protocols.
A prevalent and efficient method for the synthesis of this compound begins with the protection of the amine in (R)-pipecolinic acid, followed by the reduction of the carboxylic acid. This pathway involves the key intermediate, (R)-1-N-Boc-piperidine-2-carboxylic acid. The successful conversion of this intermediate to the final product can be meticulously tracked and confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthetic Pathway Overview
The logical flow of the synthesis from the starting material to the final product via the key intermediate is depicted below.
Caption: Synthetic route to this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the intermediate, (R)-1-N-Boc-piperidine-2-carboxylic acid, and the final product, this compound. This comparison highlights the changes that confirm the conversion of the carboxylic acid functional group to a primary alcohol.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ ppm) and Multiplicity |
| (R)-1-N-Boc-piperidine-2-carboxylic acid [1] | -COOH | 12.71 (s, 1H) |
| H-2 | 4.61 (d, 1H) | |
| Piperidine Ring CH | 3.82 (d, 1H), 2.93 (m, 1H), 2.06 (s, 1H), 1.62 (m, 3H) | |
| Boc (-C(CH₃)₃) and Piperidine Ring CH₂ | 1.39 (m, 11H) | |
| This compound (data for racemic) | H-2 | 4.42-4.22 (m, 1H) |
| -CH₂OH | 4.05-3.91 (m, 1H), 3.89-3.77 (m, 1H), 3.71-3.53 (m, 1H) | |
| Piperidine Ring CH | 2.97-2.81 (m, 1H), 2.32-2.08 (m, 1H) | |
| -OH | 1.90 (s, 1H) | |
| Piperidine Ring CH₂ | 1.77-1.57 (m, 3H), 1.54 (s, 1H) | |
| Boc (-C(CH₃)₃) and Piperidine Ring CH₂ | 1.52-1.38 (m, 10H) |
Analysis: The most significant change in the ¹H NMR spectrum is the disappearance of the acidic proton signal at ~12.71 ppm from the carboxylic acid and the appearance of signals corresponding to the -CH₂OH group and the hydroxyl proton in the final product.
Table 2: IR Spectroscopy Data Comparison
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| (R)-1-N-Boc-piperidine-2-carboxylic acid | O-H (Carboxylic Acid) | Broad band from 2500-3300 |
| C=O (Carboxylic Acid) | Strong, sharp peak around 1700-1725 | |
| This compound | O-H (Alcohol) | Broad band around 3200-3600 |
| C=O (Carbamate) | Present around 1670-1690 (Note: The Boc group's carbonyl remains) |
Analysis: The IR spectrum of the intermediate is characterized by the very broad O-H stretch of the carboxylic acid and a strong C=O stretch. Upon reduction, the broad carboxylic acid O-H absorption is replaced by the broad alcohol O-H stretch, and the carboxylic acid C=O peak disappears. The C=O stretch of the Boc protecting group remains in the final product.
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight | Observed Mass (m/z) |
| (R)-1-N-Boc-piperidine-2-carboxylic acid [1] | C₁₁H₁₉NO₄ | 229.27 g/mol | 229.1 [M]⁺ |
| This compound (data for racemic)[1] | C₁₁H₂₁NO₃ | 215.29 g/mol | 216 [M+H]⁺ (as observed in LCMS with ESI) |
Analysis: The mass spectrum provides clear evidence of the transformation. The molecular weight decreases from 229.27 g/mol for the carboxylic acid intermediate to 215.29 g/mol for the alcohol product, consistent with the loss of an oxygen atom during the reduction.
Experimental Protocols
Synthesis of (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid[1]
To a 1000 mL round-bottomed flask, D-(+)-2-piperidinic acid (8.0 g, 0.062 mol), di-tert-butyl dicarbonate (14.8 g, 0.068 mol), sodium bicarbonate (26.04 g, 0.310 mol), and methanol (400 mL) were added.[1] The mixture was stirred at room temperature for 24 hours. Following the completion of the reaction, methanol was removed by distillation under reduced pressure. The remaining residue was dissolved in water and washed three times with ether. The pH of the aqueous phase was then adjusted to 2 using a saturated potassium bisulfate solution and extracted three times with dichloromethane. The combined organic phases were washed three times with saturated saline, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by silica gel column chromatography to yield the white solid product.[1]
Synthesis of this compound
This procedure is adapted from a method for a similar starting material. To a solution of (R)-1-N-Boc-piperidine-2-carboxylic acid (e.g., 2.0 g, 8.7 mmol) in anhydrous dichloromethane (20 mL), a solution of lithium aluminum hydride (LAH) in THF (e.g., 2.0 M solution, 1.5 equivalents) is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting mixture is filtered, and the filtrate is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.
Spectroscopic Analysis
-
NMR spectra were recorded on a 400 MHz spectrometer.[1] Samples were dissolved in either DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.
-
IR spectra were obtained using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory for the intermediate.
-
Mass spectra for the intermediate were obtained using Electron Ionization (EI).[1] For the final product, Electrospray Ionization (ESI) is a common method.
This guide provides a foundational set of data for the spectroscopic characterization of a key intermediate in the synthesis of this compound. By comparing the spectra of the intermediate and the final product, researchers can confidently track the progress of their synthesis and confirm the identity of their compounds.
References
Comparative analysis of catalysts for the asymmetric synthesis of piperidines
A Comparative Guide to Catalysts for the Asymmetric Synthesis of Piperidines
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1] Its synthesis, particularly in an enantiomerically pure form, is of significant interest to researchers in drug development. This guide provides a comparative analysis of prominent catalytic systems for the asymmetric synthesis of piperidines, focusing on rhodium-catalyzed, iridium-catalyzed, and organocatalytic approaches. Performance data is presented in tabular format, alongside detailed experimental protocols and mechanistic diagrams to aid in catalyst selection and application.
Comparative Performance of Catalysts
The choice of catalyst significantly impacts the yield, enantioselectivity, and substrate scope of piperidine synthesis. Below is a comparison of representative catalysts for the asymmetric synthesis of 2- and 3-substituted piperidines.
Table 1: Performance Data for the Asymmetric Synthesis of 3-Substituted Piperidines
| Catalyst System | Ligand | Substrate | Product | Yield (%) | ee (%) | Ref. |
| [Rh(cod)(OH)]₂ | Chiral Diene | Phenyl pyridine-1(2H)-carboxylate & various arylboronic acids | 3-Aryl-tetrahydropyridines | 58-96 | 90-99 | [1][2] |
| Ir(I) Complex | MP²-SEGPHOS | N-Alkyl-2-arylpyridinium salts | 2-Aryl-piperidines | High | High | [3] |
Table 2: Performance Data for the Asymmetric Synthesis of 2-Substituted Piperidines
| Catalyst System | Ligand/Catalyst | Reaction Type | Substrate | Product | Yield (%) | ee (%) | Ref. |
| L-Proline | - | Mannich Reaction | Δ¹-Piperideine & Acetone | (+)-Pelletierine | 56 | 94 | [4][5] |
| Ir(I) Complex | Ir-MeO-BoQPhos | Asymmetric Hydrogenation | 2-Methylpyridinium salt | 2-Methylpiperidine | - | 82 (er 82:18) | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published procedures and should be adapted to specific laboratory conditions and substrates.
General Protocol for Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This protocol is adapted from the work of Fletcher and coworkers for the synthesis of 3-substituted tetrahydropyridines.[7]
Materials:
-
[Rh(cod)(OH)]₂ (catalyst precursor)
-
Chiral diene ligand
-
Arylboronic acid
-
Phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate)
-
Toluene, 2-methyltetrahydrofuran (MeTHF), Water (solvents)
-
Aqueous Cesium Hydroxide (CsOH, 50 wt%) (base)
-
Argon (inert gas)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a reaction vial, add [Rh(cod)(OH)]₂ and the chiral diene ligand.
-
Purge the vial with argon.
-
Add toluene, MeTHF, and water to the vial, followed by the aqueous CsOH solution.
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the arylboronic acid and then the dihydropyridine substrate to the reaction mixture.
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Pass the mixture through a plug of silica gel, washing with additional diethyl ether.
-
Remove the solvents in vacuo and purify the crude product by flash chromatography.
General Protocol for L-Proline-Catalyzed Asymmetric Mannich Reaction
This protocol is a generalized procedure based on the biomimetic synthesis of pelletierine.[4][5]
Materials:
-
Δ¹-Piperideine (electrophile)
-
Ketone (e.g., acetone) (nucleophile)
-
L-Proline (organocatalyst)
-
Benzonitrile or Acetonitrile (solvent)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a reaction vessel, dissolve Δ¹-piperideine and L-proline (typically 20 mol%) in the chosen solvent.
-
Add the ketone (often in excess) to the mixture.
-
Stir the reaction at the desired temperature (e.g., 4 °C to room temperature). Reaction times can vary from hours to days.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts
This is a generalized protocol based on the work of Zhou and coworkers for the synthesis of chiral piperidines.[8]
Materials:
-
Iridium catalyst precursor (e.g., [{Ir(cod)Cl}₂])
-
Chiral phosphine ligand (e.g., (S)-MeO-Biphep)
-
Iodine (I₂)
-
2-Substituted pyridinium salt (substrate)
-
Solvent (e.g., dichloromethane)
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge a vial with the iridium precursor, chiral ligand, and iodine.
-
Add the solvent and stir the mixture at room temperature for a specified time to form the active catalyst.
-
Transfer the catalyst solution and the pyridinium salt substrate to an autoclave.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure.
-
Stir the reaction at a controlled temperature for the required duration.
-
After the reaction, carefully release the pressure and concentrate the reaction mixture.
-
The resulting piperidine product can be purified by standard chromatographic techniques.
Mechanistic Pathways and Workflows
Visualizing the reaction mechanisms and experimental workflows can provide a deeper understanding of the catalytic processes.
Caption: General workflow for the three-step synthesis of enantioenriched 3-substituted piperidines.[1]
Caption: Simplified mechanism of the Rh-catalyzed asymmetric reductive Heck reaction.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
The Versatile Chiral Building Block: A Comparative Review of (R)-1-N-Boc-piperidine-2-ethanol in Enantioselective Synthesis
(R)-1-N-Boc-piperidine-2-ethanol has emerged as a valuable and versatile chiral building block for the asymmetric synthesis of a wide range of biologically active molecules, particularly piperidine alkaloids and pharmaceutical agents. Its rigid piperidine core, coupled with the readily functionalizable ethanol side chain and the stereodefined center at the 2-position, makes it an attractive starting material for constructing complex molecular architectures with high stereocontrol. This guide provides a comparative analysis of the synthesis and application of this compound, offering insights into its performance against alternative synthetic strategies and detailing experimental protocols for its key applications.
Performance Comparison: Accessing the Chiral Synthon
The utility of this compound is predicated on its availability in high enantiopurity. Several methods have been developed to obtain this chiral synthon, with enzymatic kinetic resolution and asymmetric synthesis using chiral auxiliaries being the most prominent.
Table 1: Comparison of Methods for the Preparation of Enantiopure 1-N-Boc-piperidine-2-ethanol
| Method | Key Reagents/Catalysts | Typical Yield | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Enzymatic Kinetic Resolution | Lipase PS (from Pseudomonas cepacia), Porcine Pancreatic Lipase (PPL) | ~45% for each enantiomer | >95% | High enantioselectivity, mild reaction conditions, environmentally benign. | Theoretical maximum yield of 50% for each enantiomer, requires screening of enzymes. |
| Asymmetric Allylation | Chiral catalyst (e.g., Maruoka catalyst) | Good | High | Potentially high yield and enantioselectivity in a single step. | Requires specialized and often expensive chiral catalysts. |
| Nitron Cycloaddition | Chiral allyl ethers | Moderate | Good | Establishes the stereocenter early in the synthesis. | Can involve multiple synthetic steps to reach the target molecule. |
| Organocatalyzed Aza-Michael Reaction | Chiral organocatalysts | Good | High | Metal-free, environmentally friendly. | Catalyst development and optimization can be required. |
Application in the Enantioselective Synthesis of Piperidine Alkaloids: The Case of (-)-Sedamine and (-)-Allosedamine
A prime example showcasing the synthetic utility of this compound is the efficient enantioselective synthesis of the piperidine alkaloids (-)-sedamine and (-)-allosedamine. The synthesis leverages the pre-existing stereocenter of the building block to induce the formation of a second stereocenter with high diastereoselectivity.
Table 2: Performance Data for the Synthesis of (-)-Sedamine and (-)-Allosedamine from this compound
| Product | Overall Yield from this compound | Enantiomeric Excess (ee) |
| (-)-Sedamine | 70% | 95% |
| (-)-Allosedamine | 71% | 95% |
This three-step synthesis is highly efficient and stereoselective, demonstrating the power of using a pre-formed chiral building block.
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of N-Boc-2-piperidineethanol
This protocol describes a sequential enzymatic resolution to obtain both (R)- and (S)-enantiomers of N-Boc-2-piperidineethanol with high enantiomeric excess.[1]
Materials:
-
Racemic N-Boc-2-piperidineethanol
-
Lipase PS (from Pseudomonas cepacia)
-
Porcine Pancreatic Lipase (PPL)
-
Vinyl acetate
-
Vinyl butanoate
-
Hexane
-
Methyl tert-butyl ether (MTBE)
-
Methanol
-
Sodium carbonate
-
Silica gel for column chromatography
Procedure:
-
First Enzymatic Acetylation: To a solution of racemic N-Boc-2-piperidineethanol (1.0 eq) in hexane, add Lipase PS and vinyl acetate. Stir the mixture at room temperature and monitor the reaction until approximately 45% conversion is reached.
-
Work-up and Second Enzymatic Butanoylation: Filter off the enzyme and evaporate the solvent. Dissolve the crude mixture in MTBE and add PPL and vinyl butanoate. Stir at room temperature until the remaining (S)-alcohol is consumed.
-
Purification: Purify the resulting mixture of (R)-acetate and (S)-butanoate by flash column chromatography on silica gel.
-
Hydrolysis: Hydrolyze the separated esters using sodium carbonate in methanol to yield this compound and (S)-1-N-Boc-piperidine-2-ethanol.
Protocol 2: Enantioselective Synthesis of (-)-Sedamine and (-)-Allosedamine
This protocol details the three-step synthesis of (-)-sedamine and (-)-allosedamine from enantiopure this compound.[1]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
Dichloromethane (DCM)
-
Phenylmagnesium bromide (PhMgBr) in THF
-
Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Silica gel for column chromatography
Step 1: Swern Oxidation
-
To a solution of oxalyl chloride in DCM at -78 °C, add DMSO dropwise.
-
After stirring, add a solution of this compound in DCM.
-
After further stirring, add triethylamine.
-
Allow the reaction to warm to room temperature and then quench with water.
-
Extract the product with DCM, dry the organic layer, and concentrate to obtain crude (R)-1-N-Boc-2-formylpiperidine, which can be used in the next step without further purification.
Step 2: Grignard Reaction
-
Dissolve the crude aldehyde from Step 1 in anhydrous THF and cool to -20 °C.
-
Add a solution of phenylmagnesium bromide in THF dropwise.
-
Stir the reaction until completion and then quench with saturated aqueous ammonium chloride.
-
Extract the products with ethyl acetate, dry the organic layer, and concentrate.
-
Separate the diastereomeric alcohols, N-Boc-(-)-sedamine and N-Boc-(-)-allosedamine, by flash column chromatography.
Step 3: Boc Deprotection
-
To a solution of the purified N-Boc protected sedamine or allosedamine in anhydrous THF, add LiAlH₄.
-
Reflux the mixture for 6 hours.
-
Cool the reaction and quench carefully with water and aqueous sodium hydroxide.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield (-)-sedamine or (-)-allosedamine.
Visualizing the Synthetic and Biological Pathways
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the enzymatic kinetic resolution of N-Boc-piperidine-2-ethanol.
Caption: Experimental workflow for the enantioselective synthesis of (-)-sedamine and (-)-allosedamine.
Further Applications and Future Outlook
Beyond the synthesis of piperidine alkaloids, this compound serves as a precursor for various other valuable compounds. It is a reactant in the synthesis of vasopressin V1b receptor antagonists, which are of interest for the treatment of depression and anxiety disorders. The vasopressin V1b receptor is a G-protein coupled receptor (GPCR) that, upon binding to vasopressin, activates the phospholipase C (PLC) signaling pathway.
Caption: Simplified signaling pathway of the vasopressin V1b receptor and the inhibitory action of an antagonist.
The continued development of efficient and scalable methods for the synthesis of this compound and its derivatives will undoubtedly fuel further discoveries in medicinal chemistry and drug development. Its role as a reliable chiral building block ensures its place in the synthetic chemist's toolbox for the foreseeable future.
References
Safety Operating Guide
Essential Safety and Operational Guide for (R)-1-N-Boc-piperidine-2-ethanol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (R)-1-N-Boc-piperidine-2-ethanol (CAS: 250249-85-5). Adherence to these procedures is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following table outlines the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant nitrile rubber gloves. | Prevents skin contact with the chemical. |
| Body Protection | A standard, full-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if ventilation is inadequate. | Avoids inhalation of any potential vapors or aerosols.[2] |
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid the formation of dust and aerosols.[4]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][4]
-
Take precautionary measures against static discharge.[5]
Storage:
-
Keep the container tightly closed and sealed in a dry, well-ventilated place at room temperature.[6][7]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]
Spill Management:
-
Small Spills: Sweep up the material and place it in a suitable container for disposal according to local regulations.[4]
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Shovel the material into suitable containers for disposal. Do not allow the product to enter drains.[4][8]
Disposal:
-
Dispose of unused material and its container as hazardous chemical waste in accordance with local, state, and federal regulations.[2] This should be handled by a licensed professional waste disposal service.
-
Contaminated materials, including PPE and absorbent materials from spills, should be placed in a designated, labeled hazardous waste container.[2]
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as chemical waste.[2]
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 250249-85-5 | ChemicalBook[7] |
| Molecular Formula | C12H23NO3 | ChemicalBook[7] |
| Molecular Weight | 229.32 g/mol | ChemicalBook[7] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[7] |
| Density | 1.043 g/cm³ | ChemicalBook[7] |
| Storage Temperature | Room Temperature (Sealed in dry) | ChemicalBook[7] |
Experimental Protocol: General Handling and Use
The following is a general protocol for handling this compound in a laboratory setting.
Materials:
-
This compound
-
Appropriate solvent (e.g., dichloromethane, ethyl acetate)
-
Calibrated pipettes
-
Glassware (e.g., round-bottom flask, beaker)
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas supply (for inert atmosphere if required)
Procedure:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required personal protective equipment.
-
Set up the necessary glassware within the fume hood.
-
Carefully measure the desired amount of this compound using a calibrated pipette.
-
If dissolving, slowly add the solvent to the compound to avoid splashing.
-
If the reaction requires an inert atmosphere, purge the flask with nitrogen or argon gas.
-
Proceed with the intended chemical reaction, monitoring as necessary.
-
Upon completion, follow appropriate work-up and purification procedures.
-
Properly label all containers with the contents.
-
Clean all glassware and equipment thoroughly.
-
Dispose of all waste, including contaminated PPE, according to the disposal plan.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
